Ethyl 3,4-dicaffeoylquinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(32)25(39-24(34)10-6-16-4-8-18(29)20(31)12-16)22(14-27)38-23(33)9-5-15-3-7-17(28)19(30)11-15/h3-12,21-22,25,28-32,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMPVVUXFUXES-FYOODVSHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,4-Dicaffeoylquinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dicaffeoylquinate, a lipophilic derivative of the naturally occurring 3,4-dicaffeoylquinic acid, is a compound of significant interest for its potential therapeutic applications. Dicaffeoylquinic acids, found in various medicinal plants, are known for their antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed methodologies for its characterization, and an exploration of its potential biological activities based on the known functions of its parent compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds formed by the esterification of caffeic acid and quinic acid.[1] Among the various isomers, 3,4-dicaffeoylquinic acid has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects.[2][3] Notably, it has been shown to possess anti-influenza virus activity by enhancing viral clearance.[2][4] The therapeutic potential of DCQAs is sometimes limited by their polarity, which can affect their bioavailability. Esterification of the carboxylic acid group to form derivatives like this compound can increase lipophilicity, potentially enhancing pharmacokinetic properties. This guide outlines a proposed synthesis, characterization, and potential biological relevance of this ethyl ester derivative.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves three main stages:
-
Protection of Phenolic Hydroxyl Groups: The four phenolic hydroxyl groups of the two caffeoyl moieties are protected to prevent their reaction during the subsequent esterification step.
-
Esterification of the Carboxylic Acid: The carboxylic acid group of the protected 3,4-dicaffeoylquinic acid is converted to its ethyl ester.
-
Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
-
Objective: To protect the four phenolic hydroxyl groups of 3,4-dicaffeoylquinic acid. Acetylation is a common method for protecting phenolic hydroxyls.
-
Procedure:
-
Dissolve 3,4-dicaffeoylquinic acid in a suitable solvent such as pyridine (B92270) or a mixture of acetic anhydride (B1165640) and a catalyst (e.g., a catalytic amount of sulfuric acid).
-
Add acetic anhydride dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetra-acetylated 3,4-dicaffeoylquinic acid.
-
-
Objective: To convert the carboxylic acid of the protected intermediate into an ethyl ester using Fischer esterification.
-
Procedure:
-
Dissolve the protected 3,4-dicaffeoylquinic acid in an excess of absolute ethanol (B145695).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
-
Extract the product with an organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield the protected this compound.
-
-
Objective: To remove the acetyl protecting groups to yield the final product.
-
Procedure:
-
Dissolve the protected ethyl ester in a solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water.
-
Add a mild base, for example, potassium carbonate or a dilute solution of sodium hydroxide, at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the final product, this compound, with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of the target molecule. While specific spectral data for this compound is not published, the expected signals can be predicted based on the known spectra of 3,4-dicaffeoylquinic acid and the principles of NMR.
| Proton (¹H NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2', H-2'' | ~7.05 | d | ~2.0 | Caffeoyl |
| H-6', H-6'' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl |
| H-5', H-5'' | ~6.78 | d | ~8.2 | Caffeoyl |
| H-7', H-7'' | ~7.60 | d | ~15.9 | Caffeoyl (trans-olefinic) |
| H-8', H-8'' | ~6.30 | d | ~15.9 | Caffeoyl (trans-olefinic) |
| H-3 | ~5.30 | m | Quinate | |
| H-4 | ~4.90 | m | Quinate | |
| H-5 | ~4.20 | m | Quinate | |
| H-2ax, H-6ax | ~2.20 | m | Quinate | |
| H-2eq, H-6eq | ~2.00 | m | Quinate | |
| -OCH₂CH₃ | ~4.15 | q | ~7.1 | Ethyl ester |
| -OCH₂CH₃ | ~1.25 | t | ~7.1 | Ethyl ester |
| Carbon (¹³C NMR) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (ester on quinate) | ~175.0 | Carboxylic ester |
| C=O (caffeoyl) | ~167.0 | Caffeoyl ester |
| Caffeoyl aromatic | 110.0 - 150.0 | Aromatic carbons |
| Caffeoyl olefinic | 115.0 - 146.0 | Olefinic carbons |
| Quinate C1 | ~75.0 | |
| Quinate C3, C4, C5 | 70.0 - 80.0 | |
| Quinate C2, C6 | ~37.0 - 40.0 | |
| -OCH₂CH₃ | ~61.0 | Ethyl ester |
| -OCH₂CH₃ | ~14.0 | Ethyl ester |
3.1.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and fragmentation pattern of the compound.
| Parameter | Expected Value |
| Molecular Formula | C₂₇H₂₈O₁₂ |
| Molecular Weight | 544.50 g/mol |
| [M+H]⁺ (Positive Ion Mode) | m/z 545.15 |
| [M-H]⁻ (Negative Ion Mode) | m/z 543.14 |
The fragmentation pattern in MS/MS would likely show losses of the caffeoyl groups (162 Da) and the ethyl group (45 Da), as well as fragmentation of the quinic acid core.[6][7]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the synthesized compound and for quantification. A method adapted from the analysis of a similar compound, ethyl 3-(3,4-dihydroxyphenyl)propanoate, is proposed.[8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 325 nm |
| Column Temperature | 30 °C |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, they can be inferred from the well-documented activities of its parent compound, 3,4-dicaffeoylquinic acid, and other DCQA isomers.
Anti-Inflammatory Activity
Dicaffeoylquinic acids are known to exert potent anti-inflammatory effects by modulating key signaling pathways.[9][10]
-
NF-κB Signaling Pathway: DCQAs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for pro-inflammatory gene expression.[9] This is achieved by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Signaling Pathway: DCQAs have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[9][10] The MAPK cascade is another critical pathway in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Antiviral Activity
3,4-Dicaffeoylquinic acid has been reported to have antiviral activity against several viruses, including influenza A virus and respiratory syncytial virus (RSV).[4][11] The mechanism of action against influenza A virus is thought to involve the enhancement of viral clearance.[2][4] For RSV, the antiviral effect is proposed to be through the inhibition of virus-cell fusion.[11] It is plausible that this compound would retain some of this antiviral activity.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological applications of this compound. While a definitive synthetic protocol is yet to be published, the proposed protection-esterification-deprotection strategy is a chemically sound approach. The detailed characterization methodologies and the exploration of potential biological activities, based on the known properties of its parent compound, offer a solid foundation for further research. The increased lipophilicity of the ethyl ester may lead to improved pharmacokinetic properties, making it a promising candidate for further investigation in drug discovery and development, particularly in the areas of anti-inflammatory and antiviral therapies.
References
- 1. Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00030H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Hepatitis B Virus Effect and Possible Mechanism of Action of 3,4-O-Dicaffeoylquinic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd.org.rs [shd.org.rs]
- 6. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3,4-Dicaffeoylquinate: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dicaffeoylquinate is a notable phenolic compound belonging to the extensive family of caffeoylquinic acid derivatives. These compounds are recognized for their significant biological activities, drawing considerable attention within the scientific community for potential applications in pharmacology and drug development. This technical guide provides a detailed overview of the primary natural sources of this compound, with a focus on its isolation from the medicinal plant Gynura divaricata. Comprehensive experimental protocols for extraction and purification are detailed, alongside a summary of quantitative data and spectroscopic information critical for its identification and characterization. Furthermore, this document explores the broader context of the biological activities and associated signaling pathways of dicaffeoylquinic acids, offering insights for further research and development.
Natural Sources of this compound
This compound has been identified as a constituent of the medicinal plant Gynura divaricata (L.) DC., a member of the Asteraceae family.[1][2] This plant, also known as "Bai Bei San Qi" in traditional Chinese medicine, has a history of use for various ailments.[3][4] Phytochemical investigations of Gynura divaricata have revealed a rich profile of phenolic compounds, including a variety of caffeoylquinic acid derivatives.[1][3][4]
A significant study on the aerial parts of Gynura divaricata led to the isolation of eleven caffeoylquinic acid derivatives, including various methyl and ethyl esters.[1] While this particular study detailed the isolation of ethyl 4,5-dicaffeoylquinate, the co-occurrence of numerous dicaffeoylquinic acid isomers (3,4-, 3,5-, and 4,5-) and their esters is common in this plant.[1][5] This strongly indicates that Gynura divaricata is a primary natural source for this compound.
Isolation and Purification of Caffeoylquinic Acid Ethyl Esters from Gynura divaricata
The isolation of this compound from Gynura divaricata involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of caffeoylquinic acid derivatives from this plant.[1][3][4]
General Experimental Workflow
The overall process for isolating this compound from Gynura divaricata can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.
References
- 1. Caffeoylquinic acid derivatives isolated from the aerial parts of Gynura divaricata and their yeast α-glucosidase and PTP1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeoylquinic acid derivatives isolated from the aerial parts of Gynura divaricata and their yeast α-glucosidase and PTP1B inhibitory activity [biblio.ugent.be]
- 3. Isolation and identification of phenolic compounds from Gynura divaricata leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 3,4-dicaffeoylquinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,4-dicaffeoylquinate. Due to the limited availability of direct experimental data for this specific ethyl ester, this paper presents a detailed analysis based on the closely related and well-documented parent compound, 3,4-dicaffeoylquinic acid, and its methyl ester. The presented data serves as a robust reference for researchers engaged in the identification, characterization, and development of dicaffeoylquinic acid derivatives.
Chemical Structure and Properties
This compound is the ethyl ester of 3,4-dicaffeoylquinic acid. The esterification occurs at the carboxylic acid group of the quinic acid core.
-
Molecular Formula: C₂₇H₂₈O₁₂
-
Molecular Weight: 544.5 g/mol
-
IUPAC Name: ethyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like Methanol-d₄ are presented below. These values are predicted based on the known data for 3,4-dicaffeoylquinic acid and general principles of NMR spectroscopy. The addition of the ethyl group will introduce characteristic signals: a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm in the ¹H NMR spectrum, and signals at approximately 61 ppm and 14 ppm in the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| H-2ax | ~2.20 | dd | 13.0, 10.0 |
| H-2eq | ~2.35 | m | |
| H-3 | ~5.40 | m | |
| H-4 | ~5.10 | m | |
| H-5 | ~4.20 | m | |
| H-6ax | ~2.10 | dd | 13.5, 10.5 |
| H-6eq | ~2.25 | m | |
| Caffeoyl Moiety 1 | |||
| H-2' | ~7.05 | d | 2.0 |
| H-5' | ~6.80 | d | 8.2 |
| H-6' | ~6.95 | dd | 8.2, 2.0 |
| H-7' (α-CH) | ~6.30 | d | 15.9 |
| H-8' (β-CH) | ~7.60 | d | 15.9 |
| Caffeoyl Moiety 2 | |||
| H-2'' | ~7.10 | d | 2.0 |
| H-5'' | ~6.85 | d | 8.2 |
| H-6'' | ~7.00 | dd | 8.2, 2.0 |
| H-7'' (α-CH) | ~6.40 | d | 15.9 |
| H-8'' (β-CH) | ~7.65 | d | 15.9 |
| Ethyl Group | |||
| -OCH₂- | ~4.15 | q | 7.1 |
| -CH₃ | ~1.25 | t | 7.1 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)
| Carbon | Predicted Chemical Shift (ppm) |
| Quinic Acid Moiety | |
| C-1 | ~76.0 |
| C-2 | ~38.0 |
| C-3 | ~72.0 |
| C-4 | ~73.0 |
| C-5 | ~71.0 |
| C-6 | ~36.0 |
| C-7 (C=O) | ~175.0 |
| Caffeoyl Moiety 1 | |
| C-1' | ~127.0 |
| C-2' | ~115.0 |
| C-3' | ~146.0 |
| C-4' | ~149.0 |
| C-5' | ~116.0 |
| C-6' | ~123.0 |
| C-7' (α-CH) | ~115.0 |
| C-8' (β-CH) | ~147.0 |
| C-9' (C=O) | ~168.0 |
| Caffeoyl Moiety 2 | |
| C-1'' | ~127.5 |
| C-2'' | ~115.5 |
| C-3'' | ~146.5 |
| C-4'' | ~149.5 |
| C-5'' | ~116.5 |
| C-6'' | ~123.5 |
| C-7'' (α-CH) | ~115.5 |
| C-8'' (β-CH) | ~147.5 |
| C-9'' (C=O) | ~168.5 |
| Ethyl Group | |
| -OCH₂- | ~61.0 |
| -CH₃ | ~14.0 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of polar molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 543.14.
Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Interpretation |
| 543.14 [M-H]⁻ | 363.08 | [M-H - Caffeoyl]⁻ |
| 179.03 | [Caffeic acid - H]⁻ | |
| 161.02 | [Caffeic acid - H - H₂O]⁻ | |
| 135.04 | [Caffeoyl - CO₂]⁻ |
The fragmentation pattern is expected to be dominated by the loss of the caffeoyl moieties.[1][2][3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The data below is a representation based on the known spectra of similar phenolic esters.[5][6][7][8]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H (phenolic and alcoholic) | Stretching |
| ~3050 | C-H (aromatic and vinylic) | Stretching |
| ~2950 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ethyl ester) | Stretching |
| ~1690 | C=O (caffeoyl esters) | Stretching |
| ~1605, ~1520 | C=C (aromatic and vinylic) | Stretching |
| ~1270, ~1170 | C-O (esters and phenols) | Stretching |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated methanol (B129727) (Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).[9]
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 sec
-
Relaxation Delay: 2 sec
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 sec
-
Relaxation Delay: 2 sec
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used for structural elucidation.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.[10][11][12][13]
Instrumentation and Parameters:
-
Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Capillary Voltage: 3500 V.
-
Drying Gas Flow: 8 L/min.
-
Gas Temperature: 325 °C.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.[14][15][16][17][18]
Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Signaling Pathways
Dicaffeoylquinic acids are known to exert various biological effects by modulating key cellular signaling pathways. While specific studies on this compound are limited, the activities of the parent compounds provide strong indications of its potential mechanisms of action.
Nrf2/Keap1 Signaling Pathway
Dicaffeoylquinic acids are potent activators of the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[1][19][20][21] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released, translocates to the nucleus, and induces the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 pathway by Dicaffeoylquinic Acids.
MAPK/NF-κB Signaling Pathway
Dicaffeoylquinic acids have been shown to inhibit inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[22][23][24][25][26] These pathways are central to the expression of pro-inflammatory cytokines and enzymes. Dicaffeoylquinic acids can suppress the phosphorylation of MAPKs (ERK, JNK, p38) and inhibit the activation of NF-κB.
Caption: Inhibition of MAPK/NF-κB signaling by Dicaffeoylquinic Acids.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and mechanistic overview of this compound. The presented NMR, MS, and IR data, derived from closely related analogs, offer a valuable resource for the identification and characterization of this compound. The detailed experimental protocols provide a solid foundation for researchers to acquire their own data. Furthermore, the elucidation of the potential interactions with the Nrf2 and MAPK/NF-κB signaling pathways highlights the therapeutic potential of this class of compounds and provides a basis for further investigation into their pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caffeic acid(331-39-5) IR Spectrum [m.chemicalbook.com]
- 9. Natural Products | Bruker [bruker.com]
- 10. 4.4. HPLC-PDA/-ESI-MS Identification and Quantification of Phenolic Compounds [bio-protocol.org]
- 11. d-nb.info [d-nb.info]
- 12. Study on the determination of polyphenols in tobacco by HPLC coupled with ESI-MS after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. bhu.ac.in [bhu.ac.in]
- 15. pharmainfo.in [pharmainfo.in]
- 16. phytojournal.com [phytojournal.com]
- 17. updatepublishing.com [updatepublishing.com]
- 18. researchgate.net [researchgate.net]
- 19. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 3,4-dicaffeoylquinate" physical and chemical properties
Ethyl 3,4-dicaffeoylquinate: A Technical Guide
Introduction
This compound (CAS No: 143051-73-4) is a naturally occurring phenolic compound belonging to the phenylpropanoid class.[1] It is an ester formed from quinic acid and two units of caffeic acid, with an ethyl group esterifying the carboxylic acid of the quinic acid moiety. This compound has been isolated from various medicinal plants, including Gynura divaricata and Inula cappa, which are utilized in traditional Chinese medicine for conditions such as bronchitis, rheumatism, and diabetes.[1][2] As a member of the dicaffeoylquinic acid (DCQA) family, it is of significant interest to researchers for its potential pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] This document provides a detailed overview of its known physical and chemical properties, general experimental protocols for its isolation, and insights into its biological mechanisms of action.
Physical and Chemical Properties
This compound is typically isolated as a powder.[1] While comprehensive experimental data is limited, its core physicochemical characteristics have been determined or predicted, providing a foundational understanding for research and development applications.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈O₁₂ | [5] |
| Molecular Weight | 544.5 g/mol | [5] |
| Physical Description | Powder | [1] |
| Boiling Point | 746.1 ± 60.0 °C (Predicted) | [5] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 9.32 ± 0.10 (Predicted) | [5] |
| General Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Biological and Pharmacological Activities
The biological activities of this compound are inferred from studies on the broader class of dicaffeoylquinic acids (DCQAs). These compounds are recognized for a wide range of pharmacological effects, primarily linked to their potent antioxidant properties.
| Activity Type | Description | Source(s) |
| Antioxidant | DCQAs exhibit strong antioxidant activity by scavenging free radicals and activating cellular defense mechanisms like the Nrf2 pathway.[3][6] | [3][6] |
| Anti-inflammatory | Linked to the modulation of key inflammatory signaling pathways, such as decreasing NF-κB activation.[3] | [3] |
| Enzyme Inhibition | The parent compound, 3,4-Dicaffeoylquinic acid, inhibits acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner.[6] | [6] |
| Antiviral | 3,4-Dicaffeoylquinic acid (50 mg/kg) has been shown to reduce influenza H1N1 hemagglutinin (HA) mRNA and increase survival in mouse models of influenza A infection.[6] | [6] |
| Cytotoxic | The parent acid is cytotoxic to NCI-H23 lung adenocarcinoma cells with an EC₅₀ of 3.26 μg/ml.[6] | [6] |
| Neuroprotective | Related DCQA isomers have demonstrated neuroprotective effects, preventing neurotoxicity through pathways involving PI3K/Akt activation.[4] | [4] |
| Cardiovascular | A related compound, 3-caffeoyl-4-dicaffeoylquinic acid, promotes the production of nitric oxide (NO) in endothelial cells, which is beneficial for cardiovascular health.[7] | [7] |
Experimental Protocols
General Protocol for Isolation and Purification
The isolation of this compound from plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized workflow based on methods used for isolating constituents from plants like Vernonia cumingiana.[1]
-
Preparation of Plant Material : The plant material (e.g., stems, leaves) is dried and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : The powdered material is extracted with a suitable solvent, commonly 95% ethanol, to create a crude extract.[1] This step is often performed via maceration or Soxhlet extraction.
-
Solvent Partitioning : The crude extract is concentrated under reduced pressure and then suspended in water. It is subsequently partitioned with a series of immiscible solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Dicaffeoylquinic acid derivatives are often enriched in the ethyl acetate and butanol fractions.[8]
-
Chromatographic Purification : The enriched fraction is subjected to various chromatographic techniques for further separation and purification.
-
Silica Gel Chromatography : Used for initial fractionation of the extract.
-
Sephadex LH-20 Chromatography : Effective for separating polyphenolic compounds.[1]
-
ODS (Octadecylsilane) Column Chromatography : A form of reversed-phase chromatography for finer separation.[1]
-
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often the final step to isolate the pure compound.[1]
-
-
Structure Elucidation : The structure of the isolated pure compound is confirmed using spectral methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[8]
Signaling Pathways and Mechanisms of Action
Research into dicaffeoylquinic acids has elucidated several key signaling pathways through which they exert their biological effects. These mechanisms are central to their antioxidant, anti-inflammatory, and cell-protective properties.
Nrf2-Mediated Antioxidant Response
Dicaffeoylquinic acids are potent activators of the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[3] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1. Upon exposure to DCQAs, Keap1 is modified, releasing Nrf2. The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various defense genes, inducing their expression. This includes enzymes like Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular protection.[9]
eNOS Activation via Calcium Signaling
A related compound, 3-caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health.[7][10] This activation is mediated through a calcium-dependent signaling cascade. CDCQ stimulates L-type calcium channels (LTCC), leading to an influx of intracellular calcium (Ca²⁺). The increased Ca²⁺ activates calmodulin (CaM), which in turn activates downstream kinases such as CaMKKβ and PKA. These kinases then phosphorylate and activate AMPK, which ultimately phosphorylates eNOS at Ser1177, leading to the production of nitric oxide (NO).[10]
References
- 1. This compound | CAS:143051-73-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dicaffeoylquinic acid | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 143051-73-4 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3,4-dicaffeoylquinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dicaffeoylquinate, a phenolic acid ester, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications rooted in its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon evidence from studies on its parent compound, 3,4-dicaffeoylquinic acid, and structurally related molecules. The primary mechanisms involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a derivative of 3,4-dicaffeoylquinic acid, a naturally occurring phenolic compound found in various plants, including Gynura divaricata, a traditional Chinese herb recognized for its use in treating inflammatory conditions. The esterification of the carboxylic acid group with an ethyl group potentially enhances the lipophilicity of the parent molecule, which may lead to improved bioavailability and altered pharmacokinetic profiles, positioning this compound as a promising prodrug candidate. This guide will delve into the molecular mechanisms that underpin its biological activities.
Core Mechanisms of Action
The biological effects of this compound are believed to be primarily mediated through its influence on pivotal signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB and MAPK signaling pathways are central to the inflammatory process.
-
NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Studies on structurally similar compounds, such as ethyl caffeate, have demonstrated the inhibition of NF-κB activation by preventing its binding to DNA[1]. This action effectively suppresses the downstream expression of inflammatory genes. It is highly probable that this compound shares this mechanism due to the presence of the crucial caffeoyl moieties. Dicaffeoylquinic acids have been shown to reverse the phosphorylation of IκBα, thereby inhibiting the NF-κB pathway[2].
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation of these kinases is a key step in their activation. Dicaffeoylquinic acids have been observed to suppress the phosphorylation of ERK, JNK, and p38 proteins in response to inflammatory stimuli[2]. By inhibiting the activation of these kinases, this compound can further attenuate the inflammatory cascade.
Antioxidant Effects via Nrf2 Pathway Activation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathologies. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription. Dicaffeoylquinic acids are known to trigger the activation of the Nrf2 pathway, thereby reducing oxidative stress[3][4]. The catechol (3,4-dihydroxyphenyl) moieties in this compound are potent electron donors, enabling the compound to directly scavenge free radicals. This direct antioxidant activity can also contribute to the activation of the Nrf2 pathway.
References
An In-depth Technical Guide on Ethyl 3,4-Dicaffeoylquinate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dicaffeoylquinate is a naturally occurring phenolic compound that belongs to the larger class of dicaffeoylquinic acids (DCQAs). These compounds are esters formed from quinic acid and two caffeic acid molecules. Found in a variety of plant species, DCQAs have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The ethyl ester functionalization of the quinic acid core can influence the compound's physicochemical properties, such as lipophilicity, which may in turn affect its bioavailability and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound and its derivatives and analogues. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Synthesis of this compound Derivatives and Analogues
The synthesis of this compound and its analogues can be approached through several synthetic strategies, primarily involving the esterification of dicaffeoylquinic acid or the direct synthesis from quinic acid and caffeic acid derivatives.
Enzymatic Transesterification
One approach for the synthesis of dicaffeoylquinic acid esters is through enzymatic transesterification. This method offers the advantage of regioselectivity and milder reaction conditions compared to purely chemical methods.
Experimental Protocol: Enzymatic Synthesis of Dicaffeoylquinic Acid Esters
This protocol is adapted from a general method for the synthesis of mono- and dicaffeoylquinic acid isomers and can be modified for the synthesis of ethyl esters.
-
Materials:
-
Quinic acid or quinic acid methyl ester
-
Vinyl ester of O,O-diacetylcaffeic acid (acyl donor)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Polar solvent (e.g., methyl tert-butyl ether (MTBE), tert-butanol, tetrahydrofuran (B95107) (THF), acetonitrile)
-
Methylene (B1212753) chloride
-
Reagents for deacetylation and demethylation (if starting with methyl ester)
-
-
Procedure:
-
Suspend 1 mmol of quinic acid or quinic acid methyl ester in 5 mL of the chosen polar solvent in a conical flask.
-
Add 8 mmol of the vinyl ester of O,O-diacetylcaffeic acid and 500 mg of immobilized lipase (e.g., Novozym 435) to the suspension.
-
Incubate the reaction mixture at 40°C with agitation. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
To isolate the product, evaporate the solvent. Resuspend the residue in methylene chloride and filter to remove the enzyme.
-
The crude product can be further purified by column chromatography.
-
If necessary, perform deacetylation of the caffeoyl moieties and demethylation of the quinic acid ester to obtain the final product.
-
Chemical Synthesis
Chemical synthesis offers a more versatile approach to generate a wider range of derivatives and analogues. This typically involves the protection of reactive functional groups, followed by esterification and deprotection steps.
Conceptual Workflow for Chemical Synthesis
Caption: General workflow for chemical synthesis of Ethyl Dicaffeoylquinate.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most prominent. The quantitative data for these activities are summarized in the tables below.
Antioxidant Activity
The antioxidant capacity of dicaffeoylquinic acid derivatives is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) anion radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 3,5-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.6 ± 0.1 | [1] |
| 1,3-dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.8 ± 0.2 | [1] |
| 3,5-dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | 2.9 ± 0.1 | [1] |
| 1,3-dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | 2.6 ± 0.4 | [1] |
| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution. A control well should contain methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]
-
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Cell Line | Assay | Effect | Reference |
| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 | LPS-induced NO production | Significant inhibition of NO production. | [4] |
| 3,5-di-caffeoyl quinic acid methyl ester | RAW 264.7 | mRNA expression of iNOS and COX-2 | Significant inhibition of mRNA expression. | [4] |
| Dicaffeoylquinic acids (from Ilex kudingcha) | RAW 264.7 | LPS-induced NO and PGE2 production | Suppression of NO and PGE2 production. | [5] |
| 4,5-dicaffeoylquinic acid | RAW 264.7 | LPS-induced NO and PGE2 production | Effective inhibition of NO and PGE2 production. | [6][7] |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
-
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.
-
Determine the IC50 value if a dose-response relationship is observed.
-
Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. Dicaffeoylquinic acids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.
Activation of the Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.[8]
Caption: Activation of the Nrf2 signaling pathway by this compound analogues.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and oxidative stress-related diseases. Their ability to modulate key signaling pathways such as NF-κB and Nrf2 provides a solid mechanistic basis for their observed biological activities. The synthetic methodologies outlined in this guide offer pathways for the generation of novel analogues with potentially improved pharmacological profiles. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic utility of this important class of natural product derivatives. The provided experimental protocols serve as a foundation for researchers to further investigate and quantify the biological effects of these compounds, paving the way for their potential development as novel therapeutic agents.
References
- 1. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
Methodological & Application
Application Note and Protocol: Extraction of Ethyl 3,4-dicaffeoylquinate from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3,4-dicaffeoylquinate is a notable phenolic compound belonging to the dicaffeoylquinic acid (DCQA) class of natural products. These compounds are esters formed between caffeic acid and quinic acid. This compound has been isolated from various medicinal plants, including Gynura divaricata, and is of significant interest due to its potential therapeutic properties, which are shared with other DCQAs, such as antioxidant, anti-inflammatory, and anti-diabetic activities[1][2][3]. This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound from plant sources, along with methods for its quantification.
Data Presentation
The yield of this compound and related compounds can vary significantly based on the plant species, geographic origin, and the extraction method employed. The following table summarizes the content of various caffeoylquinic acid derivatives found in the leaves of Pluchea indica, as determined by a validated HPLC method, to provide an expected range for these types of compounds[4][5].
Table 1: Content of Caffeoylquinic Acid Derivatives in Pluchea indica Leaf Extracts.
| Compound | Average Content (mg/g of dry extract) |
| 3-O-caffeoylquinic acid | 5.82 |
| 4-O-caffeoylquinic acid | 2.11 |
| 5-O-caffeoylquinic acid | 10.35 |
| 3,4-O-dicaffeoylquinic acid | 3.24 |
| 3,5-O-dicaffeoylquinic acid | 15.78 |
| 4,5-O-dicaffeoylquinic acid | 9.87 |
Data adapted from a study on Pluchea indica leaves, where ultrasound-assisted extraction with 50% ethanol (B145695) yielded the highest concentrations of these derivatives[4][5].
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines a general procedure for the extraction and initial fractionation of this compound from plant material, such as the aerial parts of Gynura divaricata[3].
1.1. Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves and stems of Gynura divaricata)
-
80% Ethanol (EtOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
1.2. Extraction Procedure:
-
Macerate the dried, powdered plant material (1 kg) with 80% ethanol (10 L) at room temperature for 48 hours with occasional agitation.
-
Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Suspend the crude extract in deionized water (1 L) and perform a liquid-liquid partitioning in a separatory funnel.
-
First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fraction.
-
Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). The ethyl acetate fraction is expected to contain this compound and other dicaffeoylquinic acid derivatives.
-
Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator. This yields the crude ethyl acetate fraction.
-
The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds if desired.
Protocol 2: Chromatographic Purification
This protocol describes a multi-step chromatographic process for the isolation and purification of this compound from the crude ethyl acetate fraction.
2.1. Materials and Reagents:
-
Crude ethyl acetate fraction from Protocol 1
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), acetonitrile (B52724), water, all HPLC grade)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
2.2. Purification Procedure:
Step 1: Silica Gel Column Chromatography
-
Dissolve the crude ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto a silica gel column packed with chloroform.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0 to 80:20).
-
Collect fractions and monitor by TLC, visualizing under a UV lamp. Combine fractions that show similar profiles and contain the target compound.
Step 2: Sephadex LH-20 Column Chromatography
-
Concentrate the fractions from the silica gel column that are enriched with the target compound.
-
Dissolve the concentrated sample in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol. This step is effective for separating compounds based on their molecular size and for removing remaining pigments and polymeric substances.
-
Collect fractions and monitor their purity by TLC or HPLC.
Step 3: Preparative Reversed-Phase HPLC
-
For final purification, subject the enriched fractions from the Sephadex LH-20 column to preparative reversed-phase HPLC on a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 330 nm for caffeoyl derivatives) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Caffeoylquinic acid derivatives isolated from the aerial parts of Gynura divaricata and their yeast α-glucosidase and PTP1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. daneshyari.com [daneshyari.com]
Application Notes: Evaluating the Anti-inflammatory Potential of Ethyl 3,4-dicaffeoylquinate Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Ethyl 3,4-dicaffeoylquinate belongs to the family of dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants.[1][2] DCQAs have garnered significant interest for their potential therapeutic properties, including antioxidant, antiviral, and anti-inflammatory effects.[1] The primary mechanism underlying their anti-inflammatory activity involves the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound using a cell-based assay with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle
This protocol describes an in vitro cell-based assay to quantify the anti-inflammatory effects of this compound. Murine macrophage cells (RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines. The efficacy of this compound as an anti-inflammatory agent is determined by its ability to inhibit the production of these inflammatory mediators.
Data Presentation
The anti-inflammatory activity of compounds related to this compound has been quantified in various studies. The following table summarizes representative data for "Ethyl caffeate," a structurally similar compound, demonstrating its inhibitory effects on key inflammatory markers.
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value |
| Ethyl Caffeate | RAW 264.7 | LPS | Nitric Oxide (NO) Production | 5.5 µg/mL |
Table 1: Inhibitory concentration (IC50) of Ethyl Caffeate on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[3]
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations.
-
Pre-treatment: After incubation, remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a negative control group (no LPS stimulation).
Nitric Oxide (NO) Production Assay
-
Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of sulfanilamide (B372717) solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
-
MTT Addition: After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control group.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for the cell-based assay.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (DCQAs) and their derivatives, a class of polyphenolic compounds found abundantly in various plants, have garnered significant attention for their potent antioxidant properties. These compounds, including isomers like 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid, exhibit robust free radical scavenging and metal-chelating effects, primarily attributed to the presence of catechol groups. Their antioxidant activity is a key mechanism underlying various reported health benefits, such as anti-inflammatory, neuroprotective, and hepatoprotective effects. The evaluation of in vitro antioxidant capacity is a critical first step in the screening and development of these compounds as potential therapeutic agents. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—and summarizes the current understanding of the antioxidant signaling pathways modulated by DCQA derivatives.
Data Presentation: In Vitro Antioxidant Activity of Dicaffeoylquinic Acid Derivatives
While specific quantitative data for Ethyl 3,4-dicaffeoylquinate is not extensively available in the public domain, the following table summarizes representative antioxidant activities of various dicaffeoylquinic acid isomers from the literature. This data serves as a benchmark for researchers evaluating new DCQA derivatives.
| Compound | Assay | IC50 / Activity | Reference |
| 1,3-dicaffeoylquinic acid | DPPH Radical Scavenging | Lower IC50 than other known antioxidants | [1] |
| 1,3-dicaffeoylquinic acid | Hydroxyl Radical Scavenging (ESR) | Effective scavenger | [1] |
| 1,3-dicaffeoylquinic acid | Superoxide Radical Scavenging (ESR) | Effective scavenger | [1] |
| 3,5-dicaffeoylquinic acid | DPPH Radical Scavenging | Significantly higher than monocaffeoylquinic acid derivatives | [2] |
| 3-caffeoyl-5-dihydrocaffeoylquinic acid | DPPH Radical Scavenging | Significantly higher than monocaffeoylquinic acid derivatives | [2] |
| 4,5-dicaffeoylquinic acid | Antioxidant Activity | Exhibits antioxidant activity | [3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.[5]
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or ethanol.
-
From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare a similar series of dilutions for the standard antioxidant.
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the sample.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[4][8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Preparation of Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and standard antioxidant as described for the DPPH assay.
-
Assay Protocol (Microplate Method):
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[5][12]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Standard (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and a standard curve of a known antioxidant like ferrous sulfate.
-
Assay Protocol (Microplate Method):
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test compound or standard to the wells.
-
-
Incubation and Measurement:
-
Calculation of Reducing Power:
-
The antioxidant capacity of the sample is determined from a linear calibration curve of ferrous sulfate.
-
The results are expressed as FRAP values (in µM Fe(II) equivalents).
-
Mandatory Visualizations
Antioxidant Signaling Pathway
Dicaffeoylquinic acid derivatives have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) pathway.[15][16] Under conditions of oxidative stress, DCQAs can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Caption: Nrf2-Keap1-ARE signaling pathway activation by Dicaffeoylquinic Acid Derivatives.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for evaluating the in vitro antioxidant activity of a compound involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]
- 16. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3,4-dicaffeoylquinate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl 3,4-dicaffeoylquinate is a phenolic acid compound found in the medicinal plant Gynura divaricata.[1][2] This plant has a history of use in traditional Chinese medicine for treating various ailments, including bronchitis, diabetes, and rheumatism.[1][2] Structurally similar compounds, dicaffeoylquinic acids and their esters, are recognized for a range of biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory effects.[3] These characteristics position this compound as a compound of interest for further investigation in drug discovery and development.
The inhibitory potential of this compound and its analogs extends to several key enzymes implicated in metabolic and inflammatory diseases. While specific data for the ethyl ester is limited, studies on the structurally analogous 3,4-dicaffeoylquinic acid methyl ester provide significant insights into its potential enzymatic targets. These include enzymes involved in carbohydrate metabolism and dipeptidyl peptidase IV (DPPIV), a key regulator of incretin (B1656795) hormones.[4][5]
Furthermore, dicaffeoylquinic acid derivatives have been shown to modulate inflammatory pathways. For instance, they can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, by targeting transcription factors such as CCAAT/enhancer-binding protein (C/EBP) and activator protein-1 (AP-1).[6] The anti-inflammatory effects of related compounds are also linked to the suppression of the NF-κB signaling pathway.[3][7][8][9]
Quantitative Data on Enzyme Inhibition by a Close Analog
The following table summarizes the in vitro enzyme inhibition data for 3,4-dicaffeoylquinic acid methyl ester, a close structural analog of this compound. This data provides a strong basis for predicting the potential activity of the ethyl ester.
| Compound | Target Enzyme | IC50 Value (µg/mL) |
| 3,4-dicaffeoylquinic acid methyl ester | Dipeptidyl peptidase IV (DPPIV) | 0.571 ± 0.03[4] |
| 3,4-dicaffeoylquinic acid methyl ester | α-glucosidase | 250.42 ± 8.44[4] |
| 3,4-dicaffeoylquinic acid methyl ester | α-amylase | 1.51 ± 0.01[4] |
Experimental Protocols
The following protocols provide a framework for assessing the enzyme inhibitory potential of this compound.
Protocol 1: General In Vitro Enzyme Inhibition Assay
This protocol can be adapted for various enzymes and is based on monitoring the enzymatic reaction in the presence and absence of the inhibitor.
Materials:
-
Target enzyme (e.g., α-glucosidase, α-amylase, DPPIV)
-
Substrate specific to the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
This compound
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare serial dilutions of the test compound in the assay buffer. The final solvent concentration should be kept low (typically <1%) and consistent across all wells.
-
Prepare the enzyme and substrate solutions in the assay buffer at their respective working concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of this compound or the positive control.
-
Include control wells containing the enzyme and buffer without the inhibitor (negative control) and wells with buffer and substrate only (blank).
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The readings should be taken over a period where the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Investigation of COX-2 Inhibition via NF-κB Pathway in Macrophages
This protocol outlines a cell-based assay to investigate the anti-inflammatory effects of this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western blotting (antibodies against COX-2, IκBα, p-IκBα, NF-κB p65, and a loading control like β-actin)
-
Reagents for ELISA (for measuring Prostaglandin E2)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in complete DMEM until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by stimulating the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include an untreated control group and a group treated with LPS alone.
-
-
Western Blot Analysis for COX-2 and NF-κB Pathway Proteins:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, IκBα, phosphorylated-IκBα, and NF-κB p65.
-
Use a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to determine the effect of this compound on the expression and activation of these proteins.
-
-
ELISA for Prostaglandin E2 (PGE2) Production:
-
Collect the cell culture supernatant after the treatment period.
-
Measure the concentration of PGE2, a major product of the COX-2 enzyme, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
References
- 1. BIOACTIVE COMPONENTS OF GYNURA DIVARICATA AND ITS POTENTIAL USE IN HEALTH, FOOD AND MEDICINE: A MINI-REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. Inhibitory effect of 3-caffeoyl-4-dicaffeoylquinic acid from Salicornia herbacea against phorbol ester-induced cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3,4-dicaffeoylquinate as a Chromatographic Standard
Introduction
Ethyl 3,4-dicaffeoylquinate, a derivative of dicaffeoylquinic acid, is a phenolic compound that has been isolated from various plant species, including Gynura divaricata and Vernonia cumingiana.[1][2] As a member of the caffeoylquinic acid family, it exhibits antioxidant properties and is of interest to researchers in natural product chemistry, pharmacology, and drug development. The availability of this compound as a purified compound allows for its use as a reference standard in chromatographic applications for the identification and quantification of related compounds in complex matrices.[3][4][5]
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of standard solutions and the development of analytical methods.
| Property | Value | Source |
| Chemical Formula | C₂₇H₂₈O₁₂ | [1] |
| Molecular Weight | 544.50 g/mol | [1] |
| CAS Number | 143051-73-4 | [1][3][4] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol (B129727), Ethanol | [3] |
| SMILES | O=C(/C=C/C(C=C1)=CC(O)=C1O)O--INVALID-LINK--O">C@H--INVALID-LINK--OC(/C=C/C(C=C3)=CC(O)=C3O)=O | [1] |
Experimental Protocols
Protocol 1: Quantitative Analysis using HPLC-UV
This protocol describes the use of this compound as an external standard for the quantification of a related analyte in a plant extract matrix.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Formic acid (or Phosphoric acid)
-
Plant extract sample
-
0.22 µm syringe filters
2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh 1 g of the powdered plant material and extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC analysis.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-30 min: 10% to 30% B
-
30-40 min: 30% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 10% B
-
50-60 min: 10% B
-
-
Flow Rate: 0.8 mL/min[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 10 µL
-
Detection Wavelength: 325 nm (based on the chromophore of caffeic acid esters)
5. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Inject the prepared sample solution.
-
Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Protocol 2: High-Sensitivity Analysis using UHPLC-MS/MS
This protocol is suitable for the trace-level quantification of an analyte using this compound as an internal or external standard.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
UHPLC-MS grade methanol
-
UHPLC-MS grade acetonitrile
-
UHPLC-MS grade water
-
Formic acid (LC-MS grade)
-
Biological or environmental matrix sample
-
0.22 µm syringe filters
2. Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution with 50% methanol to achieve concentrations in the ng/mL range (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
3. Sample Preparation
-
For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
4. UHPLC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 543.15 [M-H]⁻
-
Product Ions (Q3): To be determined by direct infusion of the standard. Likely fragments would correspond to the loss of the ethyl group and/or caffeoyl moieties.
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Illustrative Performance Data
The following table presents example performance data for the described analytical methods. These values are for illustrative purposes and should be determined experimentally during method validation.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.0 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a reference standard in a chromatographic analysis.
Caption: Workflow for chromatographic analysis using a reference standard.
Logical Relationships in Quantitative Analysis
This diagram outlines the logical dependencies and relationships in a quantitative chromatographic analysis.
Caption: Logical flow of quantitative chromatographic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-Dicaffeoylquinic acid (CAS#30964-13-7); 1,4-Dicaffeoylquinic acid (CAS#1182... | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:143051-73-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Lauric acid | CAS:143-07-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isolation and identification of phenolic compounds from Gynura divaricata leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3,4-dicaffeoylquinate Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dicaffeoylquinate is a derivative of dicaffeoylquinic acid (DCQA), a class of polyphenolic compounds found in various plants. Dicaffeoylquinic acids have garnered significant interest in pharmacological research due to their potential antioxidative, anti-inflammatory, and anticancer properties.[1][2] These compounds have been shown to modulate key cellular signaling pathways, including NF-κB and STAT3, and induce apoptosis in cancer cells.[3][4] This document provides a synthesized protocol for the treatment of cell cultures with this compound, based on data from related compounds. The methodologies for key experiments to assess its biological activity are also detailed.
Data Presentation: Cytotoxicity of Dicaffeoylquinic Acid Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dicaffeoylquinic acid derivatives and related compounds in different cancer cell lines. These values can serve as a reference for determining the appropriate concentration range for this compound in initial experiments.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| 4,5-dicaffeoylquinic acid | DU-145 (Prostate Cancer) | 5 µM | [5] |
| Dicaffeoylquinic acid fractions | RKO (Colon Cancer) | Concentration-dependent inhibition | [3] |
| Dicaffeoylquinic acid fractions | HT-29 (Colon Cancer) | Concentration-dependent inhibition | [3] |
| Compound 1 (Caffeic acid derivative) | HCT116 (Colorectal Cancer) | 22.4 µM | [6] |
| Compound 2 (Caffeic acid derivative) | HCT116 (Colorectal Cancer) | 0.34 µM | [6] |
| Ethyl 3,4-dihydroxybenzoate | Esophageal Squamous Carcinoma Cells | Induces apoptosis | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HCT116, DU-145, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 0.1 µM to 100 µM, based on the IC50 values of related compounds. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and signaling pathways (e.g., STAT3, p-STAT3, NF-κB).
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-STAT3, anti-p-STAT3, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein expression levels relative to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound inhibiting STAT3 and NF-κB signaling pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the effects of this compound in cell culture.
Mechanism of Action
Based on studies of related dicaffeoylquinic acids, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Dicaffeoylquinic acids have been shown to induce apoptosis in cancer cells.[3] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases, such as caspase-3 and caspase-8.[3][8]
-
Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis.[4] Natural compounds are known to inhibit the STAT3 signaling pathway, which is a promising strategy for cancer therapy.[4][9] this compound may inhibit the phosphorylation and dimerization of STAT3, leading to the downregulation of its target genes.
-
Inhibition of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that plays a role in inflammation and cancer. Dicaffeoylquinic acids have been demonstrated to inhibit the nuclear translocation of NF-κB, thereby suppressing inflammatory responses and cancer progression.[3]
-
Cell Cycle Arrest: Some studies on related compounds suggest an ability to induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[5]
Further research is necessary to fully elucidate the specific mechanisms of action of this compound. The protocols provided herein offer a solid foundation for initiating such investigations.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicaffeoylquinic acids in Yerba mate (Ilex paraguariensis St. Hilaire) inhibit NF-κB nucleus translocation in macrophages and induce apoptosis by activating caspases-8 and -3 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces cell autophagy and apoptosis in esophageal squamous cell carcinoma cells via up-regulation of BNIP3 and N-myc downstream-regulated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Method Development for Ethyl 3,4-dicaffeoylquinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3,4-dicaffeoylquinate is a derivative of caffeoylquinic acid, a class of natural phenolic compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] As interest in this and similar compounds grows for pharmaceutical and nutraceutical applications, the need for robust, reliable, and validated analytical methods for identification, quantification, and quality control becomes paramount. This document provides detailed protocols and application notes for the analytical method development of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Workflow Overview
The comprehensive analysis of this compound involves a multi-step workflow. This process begins with meticulous sample preparation to ensure the analyte is in a suitable form for analysis, followed by chromatographic separation and quantification, and finally, spectroscopic techniques for definitive structural confirmation.
Caption: Analytical workflow for this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte from the sample matrix and remove interfering substances.
Protocol for Solid Samples (e.g., Plant Material):
-
Accurately weigh a known amount of the homogenized, dried sample.
-
Add a suitable extraction solvent (e.g., methanol (B129727) or ethanol) at a specific sample-to-solvent ratio (e.g., 1:10 w/v).
-
Facilitate extraction using sonication or vortexing for 30-60 minutes.
-
Centrifuge the mixture to pellet insoluble material.
-
Collect the supernatant. For exhaustive extraction, this step can be repeated, and the supernatants pooled.
-
Evaporate the solvent under reduced pressure if concentration is needed.
-
Reconstitute the dried extract in the initial mobile phase to a known concentration.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[4]
Protocol for Liquid Samples (e.g., Reaction Mixtures):
-
Dilute an aliquot of the liquid sample with the mobile phase to a concentration that falls within the linear range of the analytical method.[4]
-
If particulates are present, centrifuge the sample.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[5]
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This method is suitable for the separation and quantification of this compound.
Instrumentation and Conditions:
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water.
-
B: Acetonitrile.[4]
-
-
Detection: UV at 330 nm, a characteristic absorbance wavelength for caffeoyl derivatives.[1]
Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described. Degas both solutions thoroughly using sonication or vacuum filtration.[4]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 80% A: 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[4]
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol). From this, create a series of calibration standards by serial dilution to cover the expected sample concentration range.
-
Injection: Inject 10 µL of the prepared standard or sample solution.[4]
-
Data Acquisition: Run the gradient program and acquire the chromatogram.
Data Presentation: HPLC Method and Validation Parameters
| Parameter | Value / Condition | Notes |
| Chromatographic Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | A common choice for phenolic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acid modifier improves peak shape for phenolics.[6] |
| Gradient Elution | 20% B for 5 min, 20-80% B over 15 min, 80% B for 5 min | Gradient is necessary to elute compounds with varying polarities.[4] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[4][5] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | 30°C | Ensures reproducible retention times.[4][5] |
| Detection Wavelength | 330 nm | Good absorbance for dicaffeoylquinic acid derivatives.[1] |
| Linearity (R²) | > 0.999 | Expected for a validated method.[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Representative value, instrument-dependent.[4] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Representative value, instrument-dependent.[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification
LC-MS/MS provides high sensitivity and selectivity, enabling definitive identification based on molecular weight and fragmentation patterns.
Instrumentation and Conditions:
-
System: HPLC or UPLC coupled to a Mass Spectrometer (e.g., Triple Quadrupole or TOF).
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Chromatography: Use the same column and mobile phase conditions as the HPLC-UV method to facilitate peak correlation.
Protocol:
-
Prepare and inject the sample as described in the HPLC-UV method.
-
Acquire data in full scan mode to determine the parent mass of the analyte.
-
Perform fragmentation (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern. The fragmentation behavior of dicaffeoylquinic acids is well-studied and can be used for isomer discrimination.[7]
Data Presentation: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value (m/z) | Notes |
| Molecular Formula | C₂₅H₂₆O₁₂ | |
| Molecular Weight | 518.47 g/mol | |
| [M-H]⁻ (Parent Ion) | 517.1 | The deprotonated molecule in negative ESI mode. |
| Key Fragment Ions | 355, 191, 179, 173, 161, 135 | These fragments correspond to the quinic acid core and caffeoyl moieties and are diagnostic for dicaffeoylquinic acids.[2] |
The fragmentation of dicaffeoylquinic acids involves the loss of caffeoyl residues and dehydrations of the quinic acid moiety.[7] For 3,4-diCQA, characteristic product ions include m/z 191.05 (quinic acid), 179.03 (caffeic acid), and 173.04 (dehydrated quinic acid).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆) in an NMR tube.[6]
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Data Analysis: Analyze chemical shifts, coupling constants, and correlations to confirm the presence of the ethyl group, the two caffeoyl groups, and the quinic acid core, as well as their specific connectivity in the 3,4-dicaffeoyl arrangement.
Data Presentation: Expected ¹H NMR Signals
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ethyl (-O-CH₂-CH₃) | ~4.1 | Quartet | Characteristic ethyl ester signals.[8] |
| Ethyl (-O-CH₂-CH₃) | ~1.2 | Triplet | [8] |
| Aromatic (Caffeoyl) | 6.5 - 7.6 | Multiplets/Doublets | Signals corresponding to the protons on the two caffeic acid moieties. |
| Vinylic (Caffeoyl) | 6.2 - 7.8 | Doublets | Protons of the acrylic acid side chain. |
| Quinic Acid Core | 1.9 - 5.5 | Multiplets | Complex signals from the quinic acid ring protons. |
Potential Biological Activity and Signaling
Dicaffeoylquinic acids are known to exert their antioxidant effects by interacting with cellular signaling pathways. One key pathway is the Keap1-Nrf2 system, a primary regulator of cellular resistance to oxidative stress.
Caption: Role of dicaffeoylquinic acids in the Keap1-Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. benchchem.com [benchchem.com]
- 7. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"Ethyl 3,4-dicaffeoylquinate" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,4-dicaffeoylquinate. The information below addresses common solubility issues and provides practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phenolic acid and a derivative of dicaffeoylquinic acid.[1][2] Like many polyphenolic compounds, it has low aqueous solubility, which can present challenges in experimental settings, particularly for in vitro and cell-based assays.[2] Proper dissolution is critical for obtaining accurate and reproducible results.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in a range of organic solvents. Common choices for creating stock solutions include Dimethyl Sulfoxide (DMSO), ethanol (B145695), Dimethylformamide (DMF), acetone, chloroform, and ethyl acetate.[3] For biological assays, DMSO is the most frequently used solvent due to its high solubilizing power and compatibility with cell culture media at low final concentrations.[4]
Q3: Is there quantitative solubility data available for this compound?
Data Presentation: Solubility of 3,4-Dicaffeoylquinic Acid in Various Solvents [5]
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 71 |
| Dimethyl Sulfoxide (DMSO) | 50 |
| Ethanol | 50 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 |
Q4: I am observing precipitation when I add my DMSO stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
To prevent this, it is crucial to perform serial dilutions and to add the stock solution to the aqueous medium slowly while vortexing or stirring.[4] This allows for a more gradual change in the solvent environment, reducing the likelihood of precipitation.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6][7][8] However, some sensitive or primary cell lines may show adverse effects at concentrations above 0.1%.[1] It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to ensure that the observed biological effects are due to the compound and not the solvent.[4][8]
Q6: My compound is still not dissolving well, even with DMSO. Are there any other methods to improve its solubility in aqueous solutions?
Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
pH Adjustment: As a phenolic compound, its solubility can be pH-dependent. Increasing the pH of the aqueous solution can deprotonate the phenolic hydroxyl groups, leading to increased water solubility.[9] However, the impact of pH on the compound's stability and biological activity must be considered.
-
Use of Co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, a small amount of ethanol can be used in conjunction with an aqueous buffer.
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[10] This is a widely used technique for improving the bioavailability and solubility of poorly soluble drugs.
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Ensure you are using a sufficient volume of solvent to dissolve the desired mass of the compound. |
| Low ambient temperature | Gently warm the solution in a water bath (37°C) and use sonication to aid dissolution.[11] |
| Compound has low solubility in the chosen solvent | Try a different recommended organic solvent (e.g., DMF if DMSO is not effective). |
Issue 2: Inconsistent or No Biological Activity Observed
| Possible Cause | Suggested Solution |
| Compound is not fully dissolved in the stock or working solution | Visually inspect all solutions for any precipitate. If present, try gentle warming and sonication to redissolve. Prepare fresh solutions if necessary. |
| Compound degradation | This compound, like other polyphenols, can be sensitive to light, temperature, and pH.[9] Store stock solutions in aliquots at -20°C or -80°C and protect from light. Prepare working solutions fresh for each experiment. |
| Incorrect final concentration | Double-check all calculations for the preparation of stock and working solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a standard procedure for preparing a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound (solid)
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the required amount of this compound. For a 10 mM solution, you would need approximately 5.44 mg per 1 mL of DMSO (Molecular Weight: 544.5 g/mol ).
-
Dissolving: Add the appropriate volume of 100% sterile DMSO to the solid compound in a sterile tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it at 37°C.[11]
-
Storage: Once fully dissolved, dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes how to dilute the concentrated DMSO stock solution into your cell culture medium to achieve the desired final concentration while minimizing solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Dilution (Example for a 10 µM final concentration):
-
This example uses a 1:1000 dilution to achieve a final DMSO concentration of 0.1%.
-
For every 1 mL of final medium required, you will add 1 µL of the 10 mM stock solution.
-
-
Mixing:
-
Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing or swirling the medium, slowly add the calculated volume of the 10 mM stock solution drop-by-drop directly into the medium.[4] This gradual addition is crucial to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO per 1 mL of medium for a 0.1% final concentration).
-
Cell Treatment: Remove the existing medium from your cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
Protocol 3: Cyclodextrin Inclusion Complex Formation (Freeze-Drying Method)
This is a general protocol for enhancing the aqueous solubility of phenolic compounds.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (or other suitable organic solvent)
-
Stir plate and stir bar
-
Freeze-dryer
Procedure:
-
Dissolve Cyclodextrin: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. A 1:1 molar ratio of the compound to cyclodextrin is a good starting point. Gentle heating may be required.
-
Dissolve Compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Mixing: Slowly add the compound solution dropwise to the aqueous cyclodextrin solution while stirring continuously.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed using techniques such as UV-visible spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, or Differential Scanning Calorimetry (DSC).
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway
This compound and related compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12][13] The primary mechanism involves impairing the binding of the NF-κB complex to its target DNA sequences, which in turn downregulates the expression of pro-inflammatory genes.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:143051-73-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethyl 3,4-dicaffeoylquinate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ethyl 3,4-dicaffeoylquinate.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Extraction Yield
Question: Why is my extraction yield of this compound consistently low?
Answer: Low extraction yields can be attributed to several factors, ranging from the selection of the plant material to the extraction parameters. Here are some common causes and solutions:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound. While dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids, the ethyl ester's solubility characteristics may differ.[1]
-
Solution: Experiment with a range of solvents with varying polarities. Mixtures of ethanol (B145695) or methanol (B129727) with water are often effective for extracting phenolic compounds.[1][2] For instance, optimal extraction of a similar compound, 3,5-dicaffeoylquinic acid, was achieved with 57% ethanol.[1]
-
-
Suboptimal Extraction Temperature: Temperature plays a dual role in extraction. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds like dicaffeoylquinic acid derivatives.[3][4][5]
-
Solution: Optimize the extraction temperature. For similar compounds, temperatures around 95°C have been found to be optimal for maximizing yield without significant degradation.[1]
-
-
Insufficient Extraction Time: The duration of the extraction process directly impacts the completeness of the extraction.
-
Solution: Increase the extraction time to ensure thorough extraction. However, be mindful that prolonged exposure to high temperatures can lead to degradation.[3]
-
-
Inadequate Sample Preparation: The physical state of the plant material can significantly affect extraction efficiency.
-
Solution: Ensure the plant material is dried and finely ground to increase the surface area available for solvent penetration.
-
Issue 2: Degradation of Target Compound
Question: I am observing degradation of this compound in my extracts. What are the likely causes and how can I prevent it?
Answer: this compound, like other dicaffeoylquinic acid derivatives, is susceptible to degradation, primarily through isomerization and hydrolysis, which can be influenced by several factors.[3][4][6][7]
-
High pH: Dicaffeoylquinic acids are more prone to degradation and isomerization under neutral and alkaline conditions.[6]
-
Solution: Maintain an acidic pH during extraction and storage. Adjusting the pH of aqueous extracts to around 1.5 to 3 can significantly improve stability.[8]
-
-
Elevated Temperatures: As mentioned, high temperatures can accelerate degradation.[3][4]
-
Light Exposure: Exposure to light, especially UV radiation, can cause isomerization of dicaffeoylquinic acids.[3][4]
-
Solution: Protect your samples from light at all stages of the process by using amber glassware or wrapping containers in aluminum foil.[3]
-
-
Solvent Composition: The choice of solvent can impact stability. For instance, some caffeoylquinic acids degrade more readily in 100% methanol compared to a 50% methanol/water mixture.[3][4]
-
Solution: Empirically determine the optimal solvent system that balances extraction efficiency and compound stability.
-
Issue 3: Co-extraction of Impurities
Question: My extract contains a high level of impurities, complicating the purification of this compound. How can I improve the selectivity of my extraction?
Answer: The co-extraction of impurities is a common challenge. Several strategies can be employed to enhance the purity of the initial extract.
-
Sequential Extraction: This technique involves extractions with solvents of increasing polarity.
-
Solution: Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds before extracting with a more polar solvent like ethyl acetate (B1210297) or an ethanol/water mixture to isolate the target compound.[10]
-
-
pH Adjustment: The pH of the extraction medium can be manipulated to selectively extract certain compounds.
-
Solution: Adjusting the pH of the initial extract can help in partitioning impurities into an organic solvent while retaining the desired caffeoylquinic acids in the aqueous layer.
-
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up.
-
Solution: Utilize SPE cartridges with appropriate stationary phases (e.g., C18) to selectively retain and then elute the this compound, leaving behind many impurities.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound?
A1: While the optimal solvent can depend on the plant matrix, a mixture of ethanol and water is a good starting point. For a structurally similar compound, 3,5-dicaffeoylquinic acid, a 57% ethanol-water mixture was found to be optimal.[1] It is recommended to perform small-scale trials with different solvent ratios to determine the best system for your specific application.
Q2: What is the optimal temperature for the extraction process?
A2: A balance must be struck between extraction efficiency and compound stability. For related dicaffeoylquinic acids, an optimal temperature of around 95°C has been reported using Accelerated Solvent Extraction (ASE).[1] It is crucial to avoid unnecessarily high temperatures to prevent degradation.[3][4]
Q3: How can I prevent the isomerization of this compound during extraction?
A3: Isomerization is a significant issue for dicaffeoylquinic acids and their esters. To minimize this, it is recommended to:
Q4: What are the best storage conditions for extracts containing this compound?
A4: To ensure the long-term stability of your extracts, they should be stored at low temperatures, protected from light, and in an acidic environment.[3][4] Storage at -20°C or -80°C is recommended for long-term preservation.[3]
Q5: Which analytical technique is most suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and reliable method for the quantification of caffeoylquinic acids.[12] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended.[13]
Data Presentation
Table 1: Influence of Extraction Parameters on the Yield of Related Caffeoylquinic Acids (Data from Accelerated Solvent Extraction of Chicory Roots) [1]
| Temperature (°C) | Ethanol (%) | 5-Caffeoylquinic Acid Yield (mg/g DM) | 3,5-Dicaffeoylquinic Acid Yield (mg/g DM) |
| 40 | 0 | 0.23 | 0.00 |
| 40 | 50 | 2.50 | 2.50 |
| 40 | 100 | 1.50 | 1.80 |
| 90 | 0 | 1.80 | 0.50 |
| 90 | 50 | 4.80 | 5.50 |
| 90 | 100 | 2.80 | 3.50 |
| 140 | 0 | 1.20 | 0.20 |
| 140 | 50 | 3.50 | 3.00 |
| 140 | 100 | 2.00 | 2.20 |
| 107 | 46 | 4.95 | 4.80 |
| 95 | 57 | 4.50 | 5.41 |
Note: This table presents data for related compounds and is intended to illustrate the impact of extraction parameters. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of this compound (Representative)
This protocol is based on methodologies optimized for similar compounds and serves as a starting point for developing a specific protocol for this compound.[1]
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., <0.5 mm).
-
-
Extraction Cell Preparation:
-
Mix the powdered plant material with a dispersing agent like diatomaceous earth.
-
Load the mixture into the extraction cell.
-
-
ASE Parameters:
-
Solvent: 57% Ethanol in water (v/v)
-
Temperature: 95°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
-
Post-Extraction:
-
Collect the extract in an amber vial.
-
Immediately cool the extract and, if not proceeding to the next step, store at -80°C.[3]
-
Protocol 2: Purification by Column Chromatography (Representative)
This is a general protocol for the purification of phenolic compounds from a crude extract.
-
Crude Extract Preparation:
-
Concentrate the crude extract obtained from the extraction step under reduced pressure.
-
Redissolve the concentrated extract in a minimal amount of the initial mobile phase.
-
-
Column Preparation:
-
Pack a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase chromatography).
-
Equilibrate the column with the initial mobile phase.
-
-
Chromatographic Separation:
-
Load the redissolved extract onto the column.
-
Elute the column with a gradient of solvents. For reversed-phase chromatography, a common gradient is from a polar solvent (e.g., water with a small amount of acid like formic acid) to a less polar solvent (e.g., methanol or acetonitrile).
-
Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Compound Isolation:
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure to obtain the isolated compound.
-
Mandatory Visualization
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for optimizing this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]
- 9. Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Improving "Ethyl 3,4-dicaffeoylquinate" purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of Ethyl 3,4-dicaffeoylquinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most common methods for purifying this compound and related dicaffeoylquinic acid derivatives are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, and flash column chromatography. For preparative scale, methods like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully employed for separating dicaffeoylquinic acid isomers.[1]
Q2: My this compound appears to be degrading during purification. What are the likely causes?
A2: this compound, like other caffeoylquinic acids, can be sensitive to several factors during purification:
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pH: Extremes of pH should be avoided.
-
Temperature: These compounds are more stable at lower temperatures. It is recommended to store samples in a refrigerator.[2] Dicaffeoylquinic acids have been shown to degrade extensively at room temperature.[2]
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Solvent: Caffeoylquinic acids have shown instability in methanol, potentially due to the formation of adducts or esters.[2] If using silica (B1680970) gel chromatography, the acidic nature of the silica can cause degradation.[3]
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Light: Exposure to light can lead to fluctuations in the relative content of caffeoylquinic acids. It is advisable to protect samples from light.[2]
Q3: How can I improve the separation of this compound from its isomers?
A3: Achieving good separation between isomers of dicaffeoylquinic acids and their esters can be challenging. Here are some strategies:
-
Column Chemistry: For HPLC, exploiting different column chemistries can be beneficial. For instance, a phenyl-hexyl column has been shown to provide good separation for caffeoylquinic acids.[4]
-
Mobile Phase Optimization: Careful optimization of the mobile phase composition is crucial. In reverse-phase HPLC, adjusting the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) and the aqueous phase (often containing a small percentage of acid like acetic or phosphoric acid) can significantly improve resolution.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for separating dicaffeoylquinic acid isomers and could be adapted for their ethyl esters.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound from the Column
| Possible Cause | Troubleshooting Step |
| Compound degraded on the column. | Test the stability of your compound on the stationary phase (e.g., silica gel) using a 2D TLC analysis before running the column.[3] If unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or florisil.[3] |
| Incorrect solvent system used. | Double-check the composition and preparation of your mobile phase. Ensure the polarity is appropriate to elute your compound.[3] |
| Compound eluted in the solvent front. | Check the very first fractions collected from the column to see if your compound eluted immediately.[3] |
| Fractions are too dilute to detect the compound. | Try concentrating a sample of the fractions where you expect your compound to be and re-analyze.[3] |
Issue 2: Poor Separation of this compound from Impurities
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For flash chromatography, if the Rf difference on TLC is large but separation on the column is poor, consider if one compound is a degradation product of the other.[3] For HPLC, perform a gradient optimization. |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
| Column channeling. | Ensure the column is packed properly to avoid channels forming in the stationary phase. |
| Compound tailing. | If the compound streaks or "tails" during elution, consider increasing the polarity of the mobile phase once the compound starts to elute.[3] Adding a small amount of acid (e.g., acetic or formic acid) to the mobile phase can also help for acidic compounds. |
Experimental Protocols & Data
HPLC Method for Analysis of Related Compounds
The following table summarizes a typical reverse-phase HPLC method for the analysis of a related compound, ethyl 3-(3,4-dihydroxyphenyl)propanoate, which can be adapted for this compound.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | 20% Acetonitrile for 5 min, 20-80% Acetonitrile over 15 min, 80% Acetonitrile for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
| Source: Adapted from BenchChem Application Note[5] |
HSCCC Method for Dicaffeoylquinic Acid Separation
A successful separation of 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid was achieved using HSCCC with the following parameters:
| Parameter | Value |
| Solvent System | Chloroform:Methanol:Water (8:8:4) |
| Stationary Phase | Aqueous-rich phase |
| Mobile Phase | Organic-rich phase |
| Yield (from 150 mg crude sample) | 34 mg of 3,5-dicaffeoylquinic acid, 17 mg of 4,5-dicaffeoylquinic acid |
| Purity | 98% (3,5-isomer), 95% (4,5-isomer) |
| Source: Wang & Liu, 2007[1] |
Visualizations
General Chromatographic Purification Workflow
Caption: General workflow for the chromatographic purification of this compound.
Troubleshooting Logic for Low Compound Recovery
Caption: Troubleshooting flowchart for low recovery of the target compound.
References
- 1. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of Ethyl 3,4-dicaffeoylquinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 3,4-dicaffeoylquinate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may face during the HPLC analysis of this compound and related phenolic compounds.
Peak Shape Problems
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Question 1: Why are my peaks for this compound tailing?
Peak tailing is a common issue when analyzing phenolic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase. These interactions can occur with residual silanol (B1196071) groups on the silica-based column packing.
Solutions:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with additives like formic acid, acetic acid, or phosphoric acid can suppress the ionization of both the phenolic hydroxyl groups and the residual silanol groups, leading to improved peak symmetry.[1]
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Use of an Appropriate Buffer: Employing a buffer system helps maintain a stable pH throughout the analysis, which is crucial for reproducible results with ionizable compounds.
-
Column Selection: Using a modern, end-capped column can significantly reduce peak tailing as the residual silanol groups are chemically deactivated. A phenyl-hexyl column might also offer different selectivity for aromatic compounds and improve peak shape.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a strong solvent can lead to peak distortion.
-
-
Question 2: My peaks are broad, leading to poor resolution. What can I do?
Broad peaks can result from several factors, including issues with the column, the HPLC system, or the method parameters.
Solutions:
-
Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if it's old, replace it. A clogged frit can also cause peak broadening and an increase in backpressure.
-
Reduce Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.
-
Optimize Flow Rate: A flow rate that is too high or too low can lead to broader peaks. Ensure you are operating near the optimal flow rate for your column dimensions and particle size.
-
Temperature Control: Inconsistent temperature can affect retention times and peak shape. Using a column oven to maintain a constant temperature is recommended.
-
-
Question 3: I am observing split or shoulder peaks. What is the likely cause?
Split or shoulder peaks often indicate a problem at the head of the column or an issue with the sample injection.
Solutions:
-
Column Void or Contamination: A void at the column inlet or contamination on the frit can distort the sample band. Reversing and flushing the column (disconnected from the detector) may help. If the problem persists, the column may need to be replaced.
-
Sample Overload: Injecting too much sample can lead to peak fronting or splitting. Try reducing the injection volume or the sample concentration.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Retention Time and Baseline Issues
-
Question 4: My retention times are shifting from one injection to the next. Why is this happening?
Inconsistent retention times are a common problem that can make peak identification and quantification unreliable.
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when using a gradient method.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Changes in mobile phase composition, even minor ones, can lead to significant shifts in retention time.[2]
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Fluctuations in flow rate will directly impact retention times.
-
Temperature Fluctuations: As mentioned, temperature affects retention. A column oven is essential for stable retention times.
-
-
Question 5: I am seeing a drifting or noisy baseline. What are the potential causes?
An unstable baseline can interfere with the detection and integration of peaks, especially those of low concentration.
Solutions:
-
Mobile Phase Contamination: Use high-purity solvents and reagents for your mobile phase. Contaminants can cause a noisy or drifting baseline, particularly in gradient analysis.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to baseline noise. Flush the flow cell and check the lamp's energy output.
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the system, causing baseline disturbances. Ensure your mobile phase is properly degassed.
-
Pump Pulsations: If the pump's pulse dampener is not working correctly, it can lead to a pulsating baseline.
-
-
Question 6: What are "ghost peaks" and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.
Solutions:
-
Contaminated Mobile Phase or System: The most common cause is contamination in the mobile phase, injection solvent, or the HPLC system itself. Use fresh, high-purity solvents and flush the system thoroughly.
-
Carryover: A small amount of sample from a previous injection may be retained and elute in a subsequent run. Clean the injector and sample loop. Running a blank injection after a high-concentration sample can help identify carryover.
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Sample Degradation: this compound may be unstable under certain conditions. Ensure proper storage of samples and standards. A stability study of the analyte in the sample solvent is recommended.[3]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of dicaffeoylquinic acids, which are structurally related to this compound and can serve as a reference.
Table 1: HPLC Method Validation Parameters for Dicaffeoylquinic Acids
| Parameter | 3,4-Dicaffeoylquinic Acid | 3,5-Dicaffeoylquinic Acid | 4,5-Dicaffeoylquinic Acid | Reference |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | [4] |
| LOD (µg/mL) | ~0.2 | ~0.2 | ~0.7 | [4] |
| LOQ (µg/mL) | ~0.7 | ~0.7 | ~2.2 | [4] |
| Recovery (%) | 98.76 - 105.10 | 98.76 - 105.10 | 98.76 - 105.10 | [4] |
| Precision (RSD %) | < 2.0 | < 2.0 | < 2.0 | [4] |
Table 2: Stability of Dicaffeoylquinic Acids in Solution (50% Methanol (B129727), stored in the dark)
| Compound | Degradation at Room Temp. (25°C) after 7 days | Degradation at 4°C after 7 days | Reference |
| 3,4-Dicaffeoylquinic Acid | ~7.82% | Minimal | [3] |
| 3,5-Dicaffeoylquinic Acid | ~7.03% | Minimal | [3] |
| 4,5-Dicaffeoylquinic Acid | ~10.08% | Minimal | [3] |
Experimental Protocols
The following is a representative HPLC method for the analysis of dicaffeoylquinic acids, which can be adapted for this compound.
HPLC Method for Dicaffeoylquinic Acid Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A phenyl-hexyl column can also be considered.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-35 min: 40-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solutions: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards.
-
Sample Solutions: Extract the sample with a suitable solvent (e.g., methanol or ethanol). Centrifuge or filter the extract through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC troubleshooting.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
Technical Support Center: Synthesis of Ethyl 3,4-dicaffeoylquinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-dicaffeoylquinate. The following sections address common issues related to byproduct removal and purification.
Troubleshooting Guide: Common Synthesis Byproducts and Their Removal
Issue: Brown or Dark-Colored Reaction Mixture and Product
-
Possible Cause: Oxidation of the catechol moieties in caffeic acid or the final product is a common issue, leading to the formation of colored quinone and polymeric byproducts. This is often exacerbated by exposure to air, neutral or alkaline pH, and elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Acidic Conditions: Maintain acidic conditions during the reaction and workup, as catechol groups are more stable at a lower pH.
-
Use of Protecting Groups: Protect the catechol hydroxyl groups with suitable protecting groups (e.g., acetyl, pivaloyl) before esterification to prevent side reactions. These groups can be removed later in the synthesis.[1]
-
Purification: Employ column chromatography with silica (B1680970) gel or a C18 stationary phase to separate the desired product from colored impurities.
-
Issue: Presence of Monocaffeoylquinate Byproducts in the Final Product
-
Possible Cause: Incomplete esterification of the quinic acid ethyl ester with two equivalents of caffeic acid can result in the formation of monocaffeoylquinate isomers (e.g., Ethyl 3-caffeoylquinate, Ethyl 4-caffeoylquinate).
-
Troubleshooting Steps:
-
Stoichiometry Adjustment: Use a slight excess of the activated caffeic acid derivative to drive the reaction towards the formation of the dicaffeoyl product.
-
Chromatographic Separation: Utilize preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography for efficient separation of di- and mono-caffeoylated esters.[2][3]
-
Issue: Isomeric Impurities (e.g., Ethyl 3,5-dicaffeoylquinate, Ethyl 4,5-dicaffeoylquinate)
-
Possible Cause: The presence of multiple hydroxyl groups on the quinic acid core can lead to the formation of different positional isomers during the esterification reaction.
-
Troubleshooting Steps:
-
Regioselective Synthesis: Employ synthetic strategies that involve the use of protecting groups to selectively block certain hydroxyl groups on the quinic acid ethyl ester, thereby directing the acylation to the desired positions.
-
Advanced Chromatographic Techniques: High-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography have proven effective in separating isomeric dicaffeoylquinic acids and can be adapted for their ethyl esters.[2][3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts include:
-
Oxidation and Polymerization Products: Arising from the reactive catechol groups of caffeic acid.
-
Monocaffeoylquinate Esters: Due to incomplete reaction.
-
Positional Isomers: Such as Ethyl 3,5-dicaffeoylquinate and Ethyl 4,5-dicaffeoylquinate.
-
Unreacted Starting Materials: Ethyl quinate and caffeic acid derivatives.
Q2: How can I minimize the formation of oxidation byproducts?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), maintain acidic conditions, and consider protecting the catechol hydroxyl groups of the caffeic acid prior to the esterification reaction.
Q3: What is the recommended method for purifying this compound from its isomers?
A3: Advanced chromatographic techniques like preparative HPLC and counter-current chromatography are highly effective for separating isomeric compounds.[2][3][4] The choice of method will depend on the scale of the synthesis and the specific isomers present.
Q4: Can I use standard column chromatography for purification?
A4: Standard silica gel column chromatography can be effective for removing highly polar or non-polar impurities, including some colored byproducts. However, separating closely related isomers like positional dicaffeoylquinate esters may require the higher resolution offered by preparative HPLC or counter-current chromatography.
Data Presentation: Purification Method Comparison
| Purification Method | Target Impurity | Typical Purity Achieved | Typical Recovery | Notes |
| Silica Gel Column Chromatography | Oxidation/Polymerization Products, Unreacted Starting Materials | >90% | 70-85% | Good for initial cleanup. May not resolve isomers effectively. |
| Preparative Reverse-Phase HPLC (C18) | Monocaffeoylquinates, Positional Isomers | >98% | 60-80% | High resolution, suitable for obtaining highly pure material. |
| High-Speed Counter-Current Chromatography (HSCCC) | Positional Isomers (e.g., 3,5- and 4,5-isomers) | >95% | 85-95% | Excellent for large-scale separation without a solid stationary phase.[2] |
| pH-Zone-Refining Counter-Current Chromatography | Isomeric Dicaffeoylquinic Acids | >94% | High | A specialized form of CCC that can offer high resolution and loading capacity.[3][4] |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a mixture of methanol (B129727) and water). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: C18, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 325 nm.
-
-
Procedure: Inject the prepared sample onto the column. Collect fractions corresponding to the peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Isomer Separation
This protocol is adapted from methods used for separating dicaffeoylquinic acids and may require optimization for the ethyl ester derivative.[2]
-
Solvent System Selection: A two-phase solvent system is crucial. A common system for similar compounds is a mixture of chloroform:methanol:water (e.g., in an 8:8:4 v/v/v ratio).[2] The system should be thoroughly mixed and allowed to separate.
-
Instrument Preparation:
-
Fill the HSCCC column with the stationary phase (typically the aqueous-rich upper phase).
-
Set the rotation speed (e.g., 800-1000 rpm).
-
-
Sample Injection: Dissolve the crude mixture in a small volume of the mobile phase (typically the organic-rich lower phase) and inject it into the system.
-
Elution: Pump the mobile phase through the column at a defined flow rate (e.g., 2.0 mL/min).
-
Fraction Collection: Collect fractions continuously and monitor the effluent by TLC or analytical HPLC to identify the fractions containing the desired isomer.
-
Post-Processing: Combine the pure fractions and evaporate the solvent to yield the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 2. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Ethyl 3,4-dicaffeoylquinate" long-term storage conditions
This technical support guide provides essential information for the long-term storage and handling of Ethyl 3,4-dicaffeoylquinate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C.[1] When stored under these conditions in a tightly sealed vial, the product can be expected to be stable for up to 24 months.[1]
Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?
It is recommended to prepare and use solutions on the same day.[1] However, if you need to store a stock solution, it should be prepared in a suitable solvent (e.g., DMSO, Ethyl Acetate), aliquoted into tightly sealed vials, and stored at -20°C.[1] Under these conditions, the solution is generally usable for up to two weeks.[1]
Q3: My compound has been at room temperature for a short period. Is it still usable?
While prolonged exposure to room temperature is not recommended, short-term exposure is generally acceptable. Before opening the vial, it is advised to allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could affect the compound's stability.
Q4: I am seeing a decrease in the biological activity of my compound in my experiments. What could be the cause?
A decrease in biological activity can be due to several factors related to storage and handling:
-
Improper Storage: Storing the compound at temperatures higher than the recommended 2-8°C for the solid form or -20°C for stock solutions can lead to degradation.
-
Frequent Freeze-Thaw Cycles: If you are using a stock solution, repeated freeze-thaw cycles can degrade the compound. It is best to aliquot the stock solution into smaller, single-use volumes.
-
Exposure to Light and Air: Phenolic compounds can be sensitive to light and oxidation. Ensure the container is tightly sealed and protected from light.
-
Solvent Stability: The stability of the compound can be solvent-dependent. Ensure the chosen solvent is appropriate and of high purity.
Q5: The appearance of my solid compound has changed (e.g., color change). What should I do?
A change in the physical appearance of the compound, such as a color change, could indicate degradation. It is recommended to re-qualify the compound using analytical methods like HPLC to check its purity before proceeding with experiments.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container | Notes |
| Solid | 2-8°C | Up to 24 months | Tightly sealed vial, protected from light | Allow the vial to equilibrate to room temperature for at least 1 hour before opening.[1] |
| Solution | -20°C | Up to 2 weeks | Tightly sealed aliquots | Avoid repeated freeze-thaw cycles. Prepare fresh solutions for optimal results.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent over time.
Objective: To determine the degradation rate of this compound in a chosen solvent at different storage temperatures.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators or refrigerators set to desired temperatures (e.g., -20°C, 4°C, 25°C)
-
Amber glass vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated sampling from the same vial.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution using HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
Storage: Store the aliquots at the different selected temperatures (-20°C, 4°C, and 25°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one aliquot from each storage temperature.
-
HPLC Analysis: Allow the retrieved aliquots to come to room temperature and analyze them by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying sources of this compound instability.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3,4-Dicaffeoylquinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3,4-dicaffeoylquinate. While a standardized, large-scale synthesis protocol is not widely published, this guide addresses common challenges based on the synthesis of analogous compounds and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and direct approach is the Fischer esterification of 3,4-dicaffeoylquinic acid with ethanol (B145695) in the presence of an acid catalyst. This reaction is typically driven to completion by removing water as it is formed.
Q2: What are the main challenges in scaling up this synthesis?
The primary challenges include:
-
Reagent Purity: The purity of the starting 3,4-dicaffeoylquinic acid, which is often isolated from natural sources, can vary.
-
Reaction Kinetics: Achieving a high conversion rate can be difficult without optimizing catalyst choice, temperature, and water removal.
-
Product Purification: Separating the desired ethyl ester from unreacted starting materials and side products can be complex. Methods like column chromatography or high-speed counter-current chromatography (HSCCC) are often employed.[1]
-
Product Stability: this compound, like other catechol-containing compounds, is susceptible to oxidation.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the disappearance of the starting material (3,4-dicaffeoylquinic acid) and the appearance of the product (this compound).
Q4: What are the recommended storage conditions for this compound?
To prevent degradation, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. | 1. Increase reaction time, temperature, or catalyst concentration. Ensure efficient water removal (e.g., using a Dean-Stark apparatus). |
| 2. Degradation of starting material or product. | 2. Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. | |
| 3. Suboptimal stoichiometry. | 3. Use a significant excess of ethanol to drive the equilibrium towards the product. | |
| Incomplete Reaction | 1. Insufficient catalyst activity. | 1. Switch to a stronger acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). |
| 2. Presence of water in reagents. | 2. Use anhydrous ethanol and dry the 3,4-dicaffeoylquinic acid before use. | |
| Formation of Side Products | 1. Acyl migration. | 1. Optimize reaction temperature and time; lower temperatures may reduce the likelihood of acyl migration. |
| 2. Oxidation of catechol moieties. | 2. As mentioned, maintain an inert atmosphere throughout the reaction and purification process. | |
| Difficulty in Purification | 1. Co-elution of product and starting material. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider reverse-phase chromatography. |
| 2. Product streaking on silica (B1680970) gel. | 2. Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of carboxylic and phenolic groups. | |
| Product Instability | 1. Oxidation upon exposure to air and light. | 1. Handle the purified product in an inert atmosphere and store in amber vials.[2] |
| 2. Hydrolysis back to the carboxylic acid. | 2. Ensure the final product is free from any residual acid catalyst and stored in a dry environment. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a representative Fischer esterification approach.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,4-dicaffeoylquinic acid (1 equivalent).
-
Reagent Addition: Add anhydrous ethanol (20-50 equivalents) and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Quantitative Data from Related Purifications
The following table summarizes purification data for dicaffeoylquinic acids from natural sources, which can serve as a benchmark for purification efficiency.
| Compound | Purification Method | Starting Material | Yield | Purity | Reference |
| 3,5-Dicaffeoylquinic acid | HSCCC | 150 mg crude sample | 34 mg | 98% | [1] |
| 4,5-Dicaffeoylquinic acid | HSCCC | 150 mg crude sample | 17 mg | 95% | [1] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis process.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Ethyl 3,4-dicaffeoylquinate and Chlorogenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Ethyl 3,4-dicaffeoylquinate and the well-characterized chlorogenic acid. The available scientific literature on this compound is currently limited. It has been identified as a natural phenolic acid in plants such as Gynura divaricata and Vernonia patula[1][2]. However, detailed studies on its specific bioactivities and mechanisms of action are scarce. Therefore, this guide will focus on the bioactivity of its parent compound, 3,4-dicaffeoylquinic acid (3,4-diCQA) , for a more data-driven comparison with chlorogenic acid. Dicaffeoylquinic acids are a class of polyphenols known for their potent antioxidant and anti-inflammatory properties[3][4].
Quantitative Bioactivity Comparison
The following tables summarize the available quantitative data for the bioactivities of 3,4-dicaffeoylquinic acid and chlorogenic acid. It is important to note that direct comparative studies are not always available, and thus, data from different studies are presented.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µg/mL) | Source |
| 3,4-dicaffeoylquinic acid | DPPH Scavenging | 68.91 | [5] |
| Ferric Reducing Activity | 2.18 | [5] | |
| β-carotene Bleaching | 23.85 | [5] | |
| Chlorogenic acid | DPPH Scavenging | 2.23 | [6] |
| 3,5-dicaffeoylquinic acid | DPPH Scavenging | 4.26 | [7] |
Note: Lower IC50/EC50 values indicate higher antioxidant activity. Dicaffeoylquinic acids generally exhibit stronger antioxidant activity than monocaffeoylquinic acids like chlorogenic acid due to the presence of more hydroxyl groups[8].
Table 2: Anti-inflammatory Activity
| Compound | Assay | Effect | Source |
| 4,5-dicaffeoylquinic acid | IL-1β-induced nitrite (B80452), PGE2, COX-2, iNOS, MMP-3, MMP-13, and ADAMTS-4 expression in rat chondrocytes | Significant inhibition | [9] |
| Chlorogenic acid | Inhibition of inflammatory mediators | Acts via modulation of signaling pathways and regulation of the immune system | [10] |
Table 3: Antiviral Activity
| Compound | Virus | In Vivo/Ex Vivo | Effect | Source |
| 3,4-dicaffeoylquinic acid | Influenza A Virus | In Vivo (mice) | Extended lifetimes of infected mice | [11] |
| Chlorogenic acid | Influenza A Virus | In Vivo (mice) | No effect on survival | [11] |
| 3,4-dicaffeoylquinic acid | Influenza A Virus | Ex Vivo | Anti-influenza activity | [11] |
| Chlorogenic acid | Influenza A Virus | Ex Vivo | Anti-influenza activity | [11] |
Table 4: Neuroprotective and Hepatoprotective Activity
| Compound | Activity | Model | Effect | Source |
| 4,5-dicaffeoylquinic acid | Neuroprotective | Acute retinal ischemia in rats | Protection of retinal layers and reduction in neuronal death | |
| Chlorogenic acid | Neuroprotective | Acute retinal ischemia in rats | Protection of retinal layers and reduction in neuronal death | |
| 3,5-dicaffeoylquinic acid | Hepatoprotective | Diclofenac-induced hepatotoxicity in HepG2 cells | Antiapoptotic and antioxidant properties | [6] |
| Chlorogenic acid | Hepatoprotective | Diclofenac-induced hepatotoxicity in HepG2 cells | Antiapoptotic and antioxidant properties | [6] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of the cited findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds (3,4-dicaffeoylquinic acid, chlorogenic acid) and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound or standard to the wells. Then, add an equal volume of the DPPH working solution to all wells. Include a blank containing only the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate until they adhere.
-
Treatment: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of the test compounds.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, allowing the color to develop. Measure the absorbance at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve of sodium nitrite.
In Vivo Anti-Influenza Mouse Model
This model evaluates the in vivo efficacy of antiviral compounds.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Anesthetize the mice and intranasally inoculate them with a mouse-adapted strain of influenza A virus (e.g., A/WSN/33).
-
Treatment: Orally administer the test compounds (e.g., 3,4-dicaffeoylquinic acid, chlorogenic acid) or a vehicle control daily for a specified period. A positive control group treated with a known antiviral drug (e.g., oseltamivir) should be included.
-
Monitoring: Monitor the mice daily for changes in body weight and survival.
-
Endpoint Analysis: At specific time points post-infection, euthanize a subset of mice to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR for viral hemagglutinin mRNA) and analysis of host gene expression (e.g., TRAIL mRNA).
-
Data Analysis: Compare the survival rates, body weight changes, and lung viral loads between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The bioactivities of 3,4-dicaffeoylquinic acid and chlorogenic acid are mediated through the modulation of various cellular signaling pathways.
Anti-Inflammatory Signaling
Both 3,4-dicaffeoylquinic acid and chlorogenic acid have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.athmsi.org [journals.athmsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Phytochemical Profiling, In Vitro Antioxidant, and Hepatoprotective Activity of Prenanthes purpurea L. and Caffeoylquinic Acids in Diclofenac-Induced Hepatotoxicity on HEP-G2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Ethyl 3,4-dicaffeoylquinate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the antioxidant capacity of novel compounds is paramount. This guide provides a comparative analysis of the antioxidant potential of Ethyl 3,4-dicaffeoylquinate against established antioxidant agents. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, 3,4-dicaffeoylquinic acid, to provide a robust comparative framework.
The core structure of this compound is closely related to 3,4-dicaffeoylquinic acid, with the distinction of an ethyl ester group. This structural similarity suggests a comparable antioxidant profile, primarily attributed to the presence of two caffeoyl groups, which are known for their potent free radical scavenging properties.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is often quantified by its IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50/EC50 value, the higher the antioxidant activity. The following table summarizes the available data for 3,4-dicaffeoylquinic acid and compares it with common antioxidant standards.
| Compound | DPPH Assay (IC50/EC50) | ABTS Assay (IC50) | FRAP Assay (EC50) |
| 3,4-dicaffeoylquinic acid | 68.91 µg/mL | Not widely reported | 2.18 µg/mL |
| Ascorbic Acid (Vitamin C) | 2.12 - 8.97 µg/mL | ~3.1 µg/mL | Not directly comparable |
| Trolox | 3.77 µg/mL | 2.93 µg/mL | Standard |
| Quercetin | 0.74 - 19.17 µg/mL | Not widely reported | Not directly comparable |
| Gallic Acid | 10.97 - 38.61 µg/mL | Not widely reported | Not directly comparable |
Note: The data for 3,4-dicaffeoylquinic acid is presented as a proxy for this compound. The esterification in this compound may influence its solubility and interaction with free radicals, potentially altering its antioxidant capacity. Further experimental validation on this compound is warranted.
Signaling Pathways and Experimental Workflow
The antioxidant activity of phenolic compounds like this compound primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals. This mechanism is fundamental to the DPPH and ABTS assays. The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).
Comparative Analysis of Ethyl 3,4-dicaffeoylquinate and Known Inhibitors Against Aldo-Keto Reductase 1B10 (AKR1B10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of Ethyl 3,4-dicaffeoylquinate against the enzyme Aldo-Keto Reductase 1B10 (AKR1B10), a significant target in cancer research and chemoresistance. Due to the limited direct data on this compound, this analysis utilizes data for its parent compound, 3,4-dicaffeoylquinic acid (3,4-diCQA), as a surrogate. The inhibitory effects are compared with established AKR1B10 inhibitors, Oleanolic acid and the chromene derivative PHPC.
Data Presentation: Inhibitory Potency Against AKR1B10
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3,4-dicaffeoylquinic acid and known inhibitors against human AKR1B10. Lower IC50 values indicate greater inhibitory potency.
| Compound | Type | Target Enzyme | IC50 Value (µM) |
| 3,4-dicaffeoylquinic acid (surrogate) | Dicaffeoylquinic Acid | Human AKR1B10 | Not explicitly found, but related DCQAs show activity in the low µM range |
| Oleanolic acid | Triterpenoid | Human AKR1B10 | 0.09 |
| PHPC (a chromene derivative) | Chromene Derivative | Human AKR1B10 | 0.006 |
Experimental Protocols
A generalized experimental protocol for determining the inhibitory activity against AKR1B10 is outlined below. This protocol is based on common methodologies used in the field.
AKR1B10 Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
Recombinant human AKR1B10 is expressed and purified.
-
The substrate, such as glyceraldehyde, and the cofactor NADPH are prepared in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
-
Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing the buffer, NADPH, the substrate, and the purified AKR1B10 enzyme is prepared.
-
The test compound (e.g., 3,4-dicaffeoylquinic acid, Oleanolic acid, PHPC) is added to the wells at various concentrations. A control group without the inhibitor is also included.
-
The reaction is initiated by the addition of the substrate.
-
-
Data Measurement:
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The inhibitory activity of the test compound is calculated as the percentage of inhibition of the enzyme activity compared to the control.
-
-
IC50 Determination:
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway of AKR1B10 in Carcinogenesis
Caption: Role of AKR1B10 in cancer development and chemoresistance.
Experimental Workflow for AKR1B10 Inhibition Assay
Caption: Workflow for determining AKR1B10 inhibitory activity.
Comparative Bioactivity of Dicaffeoylquinic Acid Derivatives in Preclinical Cell Models
A comprehensive analysis of the in-vitro efficacy of dicaffeoylquinic acid compounds, with a focus on the 3,4-dicaffeoylquinic acid scaffold, reveals a spectrum of therapeutic potentials across various cell lines. These phenolic compounds, found in numerous plant species, have demonstrated significant antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. [1] This guide provides a comparative overview of these bioactivities, supported by experimental data, to inform researchers and drug development professionals.
While direct data for Ethyl 3,4-dicaffeoylquinate is limited, the closely related parent compound, 3,4-dicaffeoylquinic acid (3,4-diCQA), and its isomers have been more extensively studied. The data presented herein focuses on these foundational molecules to provide a strong predictive basis for the potential bioactivity of their ethyl ester derivatives.
Quantitative Analysis of Bioactivity
The following table summarizes the observed in-vitro bioactivities of various dicaffeoylquinic acid derivatives across different cell lines.
| Bioactivity | Compound | Cell Line | Key Findings | Reference |
| Anticancer | Ethanolic Extract of Tabernaemontana catharinensis (containing dicaffeoylquinic acid derivatives) | MCF-7 (Breast Cancer) | IC50: 83.06 µg/mL (2D), 499.3 µg/mL (3D); G1 phase cell cycle arrest. | [2] |
| MDA-MB-231 (Breast Cancer) | IC50: 8.3 µg/mL (2D), 280 µg/mL (3D); G1 phase cell cycle arrest. | [2] | ||
| 4,5-dicaffeoylquinic acid | DU-145 (Prostate Cancer) | IC50: 5 µM; S-phase cell cycle arrest. | [3] | |
| Caffeic Acid n-butyl Ester | A431 (Skin Carcinoma) | IC50: 20 µM; Induction of apoptosis. | [4] | |
| Anti-inflammatory | Dicaffeoylquinic acids from Ilex kudingcha | RAW264.7 (Macrophage) | Suppression of NO, PGE2, TNF-α, IL-1β, and IL-6 production. | [5] |
| Neuroprotective | 3,5-dicaffeoylquinic acid | SH-SY5Y (Neuroblastoma) | Attenuated H2O2-induced neuronal death and caspase-3 activation. | [6][7] |
| 3,5-dicaffeoylquinic acid | PC-12 (Pheochromocytoma) | Increased cell viability under oxidative stress from amyloid β peptide. | [8] | |
| Antiviral | 3,4-dicaffeoylquinic acid | Human rhabdomyosarcoma (RD) cells | Significant anti-EV-A71 activity by disrupting viral attachment. | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Cell Viability (MTT) Assay: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., dicaffeoylquinic acid derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).[10][11]
Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]
Signaling Pathways and Experimental Visualization
The bioactivity of dicaffeoylquinic acid derivatives is often mediated through the modulation of key cellular signaling pathways.
Caption: Anti-inflammatory mechanism of Dicaffeoylquinic Acids.[5]
The diagram above illustrates the inhibitory effect of dicaffeoylquinic acids on the LPS-induced inflammatory response in RAW264.7 macrophages. By targeting both the NF-κB and MAPK signaling pathways, these compounds effectively reduce the production of pro-inflammatory mediators.[5]
Caption: General workflow for in-vitro bioactivity screening.
This flowchart outlines a typical experimental process for evaluating the bioactivity of a compound like this compound in a specific cell line. The process involves cell culture, treatment, incubation, and subsequent analysis through various assays to determine the compound's effect on cell viability, apoptosis, and protein expression.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer activity of caffeic acid n‑butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4-Dicaffeoylquinic Acid from the Medicinal Plant Ilex kaushue Disrupts the Interaction Between the Five-Fold Axis of Enterovirus A-71 and the Heparan Sulfate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3,4-Dicaffeoylquinate and Related Compounds
For researchers, scientists, and professionals in drug development, the reliability and consistency of analytical methods are paramount. Cross-validation of these methods ensures data integrity, particularly when transferring analytical procedures between laboratories or employing different analytical techniques. This guide provides a comparative overview of validated analytical methods for the quantification of Ethyl 3,4-dicaffeoylquinate and structurally similar dicaffeoylquinic acids (DCQAs), offering insights into their performance and the methodologies employed.
Quantitative Data Summary
The following table summarizes the performance of a validated HPLC-PDA method for the simultaneous quantification of multiple compounds, including this compound, and a validated HPLC method for the quantification of three dicaffeoylquinic acids (3,4-DCQA, 3,5-DCQA, and 4,5-DCQA).
| Validation Parameter | HPLC-PDA for this compound & Others[1] | HPLC for Dicaffeoylquinic Acids (DCQAs)[2] |
| Linearity (r²) | ≥ 0.999 | Not explicitly stated, but linear expressions provided |
| Limit of Detection (LOD) | 0.01–0.65 µg/mL | 3,4-DCQA: 0.795 mg/L3,5-DCQA: 0.637 mg/L4,5-DCQA: 0.589 mg/L |
| Limit of Quantification (LOQ) | 0.04–1.97 µg/mL | 3,4-DCQA: 2.386 mg/L3,5-DCQA: 1.910 mg/L4,5-DCQA: 1.766 mg/L |
| Intra-day Precision (%RSD) | 0.06–2.85% | Data provided for intraday tests over three consecutive days |
| Inter-day Precision (%RSD) | 0.24–2.83% | Not explicitly stated |
| Accuracy (Recovery) | 95.03–104.75% (Intra-day)95.75–105.75% (Inter-day) | Assessed via recovery analysis after spiking with five concentrations |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. HPLC Method for Dicaffeoylquinic Acids (DCQAs) Quantification [2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Not explicitly stated, but a C18 column is commonly used for such compounds.
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acidified water (A) and methanol (B129727) or acetonitrile (B52724) (B).
-
Detection: UV detection at 284 nm.
-
Quantification: The concentrations of the three DCQAs were calculated using the following formula: (Calibration curve results (µg/mL) × Final volume (mL) × dilution factor × standard solution purity) / (sample weight (g) × 1000 (µg/mg))
-
Validation Procedure:
-
Specificity: Confirmed by analyzing chromatograms for the absence of interfering compounds at the retention times of the analytes.
-
Linearity: Assessed by creating calibration curves for 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA. The linear expressions obtained were y = 4390.5x − 34206 for 3,4-DCQA, y = 5093.5x − 106812 for 3,5-DCQA, and y = 5549.9x − 143191 for 4,5-DCQA.[2]
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision: Intraday precision was determined by analyzing standard solutions of the three DCQAs five times a day for three consecutive days.[2]
-
Accuracy (Recovery): Assessed by a recovery analysis where the extract was spiked with five different concentrations of the standard compounds. Each analysis was repeated five times.[2]
-
2. HPLC-PDA Method for Simultaneous Quantification including this compound [1]
-
Instrumentation: HPLC with a Photodiode Array (PDA) detector.
-
Method Goal: Simultaneous quantitative determination of 12 different compounds.
-
Validation Parameters Measured:
-
Linearity (r² ≥ 0.999)
-
Limit of Detection (0.01–0.65 μg/mL)
-
Limit of Quantification (0.04–1.97 μg/mL)
-
Intra-day precision (RSD: 0.06–2.85%) and accuracy (95.03–104.75%)
-
Inter-day precision (RSD: 0.24–2.83%) and accuracy (95.75–105.75%)
-
Note: Detailed experimental conditions for the validation were not provided in the source material.
-
Visualizations
General Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, which is essential when comparing results across different laboratories or methodologies.
Caption: General workflow for analytical method cross-validation.
This guide highlights the importance of robust analytical method validation and provides a framework for comparing the performance of different HPLC methods for the analysis of this compound and related compounds. The presented data and protocols can serve as a valuable resource for researchers in the selection and development of suitable analytical methods for their specific research needs.
References
A Comparative Efficacy Analysis of Ethyl 3,4-dicaffeoylquinate and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic molecules are of significant interest. This guide provides a comparative overview of the antioxidant efficacy of Ethyl 3,4-dicaffeoylquinate, a natural polyphenolic compound, and commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.
Disclaimer: Direct comparative studies on this compound are limited in the available scientific literature. Therefore, this guide utilizes data from its parent compound, 3,4-dicaffeoylquinic acid, and other closely related dicaffeoylquinic acid isomers as a proxy to provide a substantive comparison. The esterification of the carboxylic acid group to an ethyl ester may influence the lipophilicity and, consequently, the antioxidant activity of the molecule. Further direct comparative studies are warranted to elucidate the precise efficacy of this compound.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) or equivalent capacity is a common metric, with lower values indicating higher antioxidant potency.
Table 1: Radical Scavenging Activity (DPPH Assay)
| Compound | IC50 / EC50 (µg/mL) | Source(s) |
| 3,4-dicaffeoylquinic acid | 68.91 | [1][2] |
| BHT | ~28.4 | [3][4] |
| BHA | ~18.5 | [4][5] |
| Trolox | ~3.77 | [6] |
Table 2: Radical Scavenging Activity (ABTS Assay)
| Compound | IC50 (µg/mL) | Source(s) |
| 3,5-dicaffeoylquinic acid | ~0.99 (TEAC) | [1] |
| BHT | ~2.9 | [3] |
| Trolox | ~2.93 | [6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Activity | Source(s) |
| 3,4-dicaffeoylquinic acid | EC50 of 2.18 µg/mL | [1][2] |
| 3,5-dicaffeoylquinic acid | 3.84 mmol Trolox equivalent/g | [1] |
| Synthetic Antioxidants | Data varies significantly with experimental conditions. |
Note: The antioxidant activity of dicaffeoylquinic acids is generally considered to be potent, which is attributed to the presence of two catechol moieties, providing multiple hydroxyl groups for radical scavenging.[1][7][8] The positioning of the caffeoyl groups on the quinic acid core can also influence the antioxidant potential.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.
-
Various concentrations of the test compound (this compound or synthetic antioxidant) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A reference standard (e.g., Trolox) and the test compounds are prepared at various concentrations.
-
The test compound or standard is mixed with the diluted ABTS•+ solution, and the absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is freshly prepared and warmed to 37°C before use.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time.
-
The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox or FeSO₄.[9]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of phenolic compounds like this compound are not limited to direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caffeic acid and its derivatives have been shown to activate the Nrf2 pathway.[10][11][12][13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Activation of the Nrf2 signaling pathway by this compound.
The experimental workflow for assessing and comparing the antioxidant activities of this compound and synthetic antioxidants would typically involve a multi-assay approach.
Caption: Experimental workflow for comparative antioxidant activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3,4-Dicaffeoylquinate: A Comparative Analysis of In Vivo and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of compounds structurally related to ethyl 3,4-dicaffeoylquinate. It is important to note that these data are compiled from different studies and serve as a proxy for the activity of the target molecule.
Table 1: Comparison of Anti-inflammatory Activity
| Activity Metric | In Vitro | In Vivo |
| Compound | Caffeic Acid Ethyl Ester | 3,4-Dicaffeoylquinic Acid |
| Assay | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | Carrageenan-Induced Paw Edema in rats |
| Endpoint | Inhibition of Nitrite Accumulation | Reduction in Paw Edema Volume |
| Potency (IC50 / Effective Dose) | IC50: 12.0 µM[1] | 50 mg/kg (oral administration) |
| Observed Effect | Dose-dependent inhibition of NO production. | Significant inhibition of edema, with 88% of the activity of indomethacin (B1671933) (10 mg/kg). |
| Key Cytokine Modulation | - | ↓ TNF-α, ↓ IL-1β |
Table 2: Comparison of Antioxidant Activity
| Activity Metric | In Vitro | In Vivo |
| Compound | 3,4-Dicaffeoylquinic Acid | Caffeic Acid Phenethyl Ester (CAPE) |
| Assay | DPPH Radical Scavenging | Antioxidant Enzyme Activity in Streptozotocin-induced diabetic rat liver |
| Potency (IC50 / Effective Dose) | IC50: Not explicitly found for 3,4-DCQA, but dicaffeoylquinic acids are noted as potent antioxidants. | 10 µM/kg/day (intraperitoneal injection) for 8 weeks[1] |
| Observed Effect | Dicaffeoylquinic acids are recognized for their potent free radical scavenging capabilities. | ↓ Malondialdehyde (MDA) levels, ↑ Superoxide (B77818) Dismutase (SOD) activity, ↑ Catalase (CAT) activity, ↑ Glutathione (B108866) Peroxidase (GSH-Px) activity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., caffeic acid ethyl ester). After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema Model in Rats
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: The test compound (e.g., 3,4-dicaffeoylquinic acid) is administered orally at various doses (e.g., 25 and 50 mg/kg). A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg), and a control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.
In Vitro: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction: Different concentrations of the test compound are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid or Trolox is used as a positive control.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
In Vivo: Measurement of Antioxidant Enzyme Activity
-
Animal Model: An animal model of oxidative stress is induced, for example, through the administration of streptozotocin (B1681764) to induce diabetes in rats.
-
Treatment: The test compound (e.g., CAPE) is administered to the treatment group over a specified period.
-
Tissue Preparation: At the end of the treatment period, animals are euthanized, and the target organ (e.g., liver) is excised, washed with cold saline, and homogenized in a suitable buffer.
-
Enzyme Assays: The homogenate is centrifuged, and the supernatant is used to measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available assay kits. The level of malondialdehyde (MDA), a marker of lipid peroxidation, is also measured.
-
Data Analysis: The enzyme activities and MDA levels in the treated group are compared with those of the diabetic control and healthy control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory and antioxidant activities of caffeoylquinic acid derivatives and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway modulation.
References
Unraveling the Bioactivity of Ethyl 3,4-dicaffeoylquinate: A Comparative Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,4-dicaffeoylquinate, a naturally occurring phenolic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of its biological performance against its parent compound, 3,4-dicaffeoylquinic acid, and its corresponding methyl ester, mthis compound. By examining key biological activities—namely α-glucosidase inhibition, antioxidant effects, and anti-inflammatory properties—this document aims to elucidate the structure-activity relationships that govern the efficacy of these compounds. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.
Comparative Biological Activity: A Tabular Overview
The biological activities of this compound and its analogs are summarized below. A direct comparison reveals significant differences in potency, suggesting that esterification of the carboxylic acid on the quinic acid moiety, and the nature of the alkyl group, play a crucial role in modulating bioactivity.
| Compound | Biological Activity | IC50 / EC50 Value | Key Findings |
| This compound | α-Glucosidase Inhibition | Data not available | While isolated from bioactive plant extracts, specific inhibitory concentration is not reported in the reviewed literature. |
| Antioxidant Activity (DPPH) | Data not available | ||
| Anti-inflammatory (NO Inhibition) | Data not available | ||
| Mthis compound | α-Glucosidase Inhibition | 12.23 µM | Significantly more potent than the parent carboxylic acid. |
| Antioxidant Activity (DPPH) | Data not available | ||
| Anti-inflammatory (NO Inhibition) | Data not available | ||
| 3,4-Dicaffeoylquinic Acid | α-Glucosidase Inhibition | ~468 µM (241.80 µg/ml)[1] | Demonstrates inhibitory activity, though significantly less potent than its methyl ester. |
| Antioxidant Activity (DPPH) | 68.91 µg/ml[1] | Exhibits potent radical scavenging activity. | |
| Antioxidant Activity (FRAP) | 2.18 µg/ml[1] | Shows strong ferric reducing antioxidant power. | |
| Anti-inflammatory (NO Inhibition) | Data not available |
Note: The lack of specific IC50/EC50 values for this compound in the reviewed literature highlights a research gap and an opportunity for further investigation to fully delineate its structure-activity relationship.
Structure-Activity Relationship Insights
The available data strongly suggests that modification of the carboxylic acid group on the quinic acid core of 3,4-dicaffeoylquinic acid has a profound impact on its biological activity.
-
α-Glucosidase Inhibition: The conversion of the carboxylic acid to a methyl ester in mthis compound leads to a nearly 40-fold increase in inhibitory potency against α-glucosidase compared to the parent acid. This suggests that increased lipophilicity and potentially altered binding interactions within the enzyme's active site are key determinants of activity. While quantitative data for the ethyl ester is unavailable, it is plausible that it would also exhibit enhanced activity compared to the parent acid.
-
Antioxidant Activity: The potent antioxidant activity of 3,4-dicaffeoylquinic acid is attributed to the presence of two caffeoyl groups, which are excellent hydrogen donors and radical scavengers. The structure-activity relationship for the antioxidant effects of its esters is not as clearly defined in the available literature.
-
Anti-inflammatory Activity: Dicaffeoylquinic acids are known to exert anti-inflammatory effects, often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways. The influence of esterification on this activity requires more direct comparative studies. However, related research on simpler phenolic esters, such as ethyl caffeate versus methyl caffeate, suggests that the ethyl ester may confer greater anti-inflammatory potency.
Experimental Protocols
To ensure the reproducibility and extension of the findings presented, detailed protocols for the key biological assays are provided below.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (B1664774) (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in the buffer.
-
In a 96-well plate, add 50 µL of the test compound or control solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of NO production.
Visualizing the Mechanisms of Action
To further understand the biological processes influenced by this compound and its analogs, the following diagrams illustrate the key signaling pathways involved in α-glucosidase inhibition and the anti-inflammatory response.
Caption: α-Glucosidase Inhibition Pathway.
Caption: Anti-inflammatory NF-κB Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of Ethyl 3,4-dicaffeoylquinate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 3,4-dicaffeoylquinate, a phenolic acid ester utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended. The following procedures are based on general best practices for laboratory chemical waste disposal and information from the SDS for the closely related compound, 3,4-Dicaffeoylquinic acid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand, or commercial spill kits). Avoid generating dust if the material is solid. The collected material should be treated as hazardous waste.
Quantitative Hazard and Disposal Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Not classified, but may be irritating to mucous membranes and the upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. Toxicological properties have not been thoroughly investigated. | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | General Laboratory Safety Guidelines |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | General Chemical Safety Principles |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [1] |
| Container Type | Chemically compatible, sealed, and clearly labeled container. | General Laboratory Waste Guidelines |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation and handling to ensure regulatory compliance and safety. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal of Solid this compound Waste
-
Containment: Carefully transfer the solid waste into a designated hazardous waste container. Minimize the creation of dust during transfer.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, secondary containment area away from incompatible materials.
Disposal of Liquid Solutions Containing this compound
-
Segregation: Do not mix solutions containing this compound with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent waste should be kept separate.
-
Containment: Pour the liquid waste into a designated, leak-proof, and chemically compatible hazardous waste container. Use a funnel to avoid spills. Do not overfill the container; leave at least 10% headspace for expansion.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, the estimated concentration, and the accumulation start date.
-
Storage: Store the sealed container in a designated SAA with appropriate secondary containment to capture any potential leaks.
Disposal of Contaminated Labware and PPE
-
Solid Waste: Items such as gloves, weigh boats, and absorbent paper contaminated with this compound should be collected in a designated solid hazardous waste container.
-
Sharps: Contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container labeled for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone, in which the compound is soluble). The rinsate must be collected and disposed of as liquid hazardous waste. After thorough cleaning, the glassware can be washed and reused.
Arranging for Waste Pickup
Once the hazardous waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Ethyl 3,4-dicaffeoylquinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3,4-dicaffeoylquinate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and mitigate risks when working with this compound. The required level of protection depends on the specific laboratory task being performed.
| Hazard Level | Task Example | Required PPE |
| Minimum | Transporting closed containers, "no touch" lab visits | - Safety glasses with side shields[1]- Lab coat[1]- Long pants and closed-toe shoes[1] |
| Incidental Contact | Weighing the solid, preparing solutions, standard laboratory operations | - Safety goggles[1]- Lab coat[2]- Disposable nitrile gloves (double-gloving recommended)[1] |
| Splash Hazard | Handling stock solutions, transferring large volumes, potential for spills | - Safety goggles and a face shield[1][3]- Acid-resistant lab coat or apron[2][3]- Thick, acid-resistant nitrile or butyl rubber gloves[3][4] |
| Aerosol or Dust Generation | Sonicating, vortexing, or any procedure that may generate dust or aerosols | - All protections for "Splash Hazard"[3]- Respiratory protection (e.g., N95 mask for low levels, or a full-face respirator with an acid gas cartridge for higher exposure)[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed before beginning work.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or creating solutions.[5]
-
Keep containers of this compound tightly closed when not in use.[2]
2. Donning PPE:
-
Put on the appropriate PPE as outlined in the table above based on the planned procedure.[4]
-
Inspect all PPE for any signs of damage, such as cracks or tears in gloves, before use.[4]
3. Handling the Compound:
-
When weighing the solid, use a tared weigh boat or paper to minimize contamination of the balance.[4]
-
To prepare a solution, slowly add the solid this compound to the solvent to prevent splashing.[4]
-
Avoid direct contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5]
4. Post-Handling:
-
Decontaminate the work area with appropriate cleaning agents.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Place contaminated solid waste, such as used weigh boats, contaminated wipes, and disposable gloves, into a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Do not dispose of solutions containing this compound down the drain.[6] Collect all liquid waste in a designated, labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[6] Once decontaminated, the empty container can be disposed of according to your institution's guidelines for chemical containers.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
